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  • Product: 2-Chloro-1-(4-methoxyphenyl)propan-1-one
  • CAS: 81112-07-4

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of 2-Chloro-1-(4-methoxyphenyl)propan-1-one

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Chloro-1-(4-methoxyphenyl)propan-1-one Abstract This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic R...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Chloro-1-(4-methoxyphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-1-(4-methoxyphenyl)propan-1-one. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is paramount for researchers in medicinal chemistry and materials science. This document offers a detailed interpretation of the predicted chemical shifts and coupling constants, grounded in fundamental principles of NMR spectroscopy. It further outlines a standardized protocol for the acquisition of high-resolution NMR data and discusses the key structural factors influencing the spectral features of this α-chloro ketone.

Introduction: The Significance of 2-Chloro-1-(4-methoxyphenyl)propan-1-one and the Role of NMR

2-Chloro-1-(4-methoxyphenyl)propan-1-one is a substituted α-chloro ketone, a class of compounds widely utilized as building blocks in organic synthesis. The presence of a reactive chlorine atom alpha to a carbonyl group, combined with the electronic characteristics of the 4-methoxyphenyl moiety, makes it a versatile precursor for the synthesis of various heterocyclic compounds, pharmaceuticals, and other functional molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily 1H and 13C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a synthetic intermediate like 2-Chloro-1-(4-methoxyphenyl)propan-1-one, NMR is indispensable for confirming its identity, assessing its purity, and tracking its transformation in chemical reactions.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for the unambiguous assignment of NMR signals. The structure and numbering scheme for 2-Chloro-1-(4-methoxyphenyl)propan-1-one used throughout this guide are presented below.

Caption: Molecular structure and atom numbering of 2-Chloro-1-(4-methoxyphenyl)propan-1-one.

Predicted 1H NMR Spectrum: A Detailed Analysis

The predicted 1H NMR spectrum provides a wealth of information about the proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments are summarized in the table below.

Table 1: Predicted 1H NMR Data for 2-Chloro-1-(4-methoxyphenyl)propan-1-one (500 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.95Doublet (d)8.92HH-2', H-6'
6.95Doublet (d)8.92HH-3', H-5'
5.20Quartet (q)6.71HH-2
3.88Singlet (s)-3H-OCH3
1.75Doublet (d)6.73HH-3
Interpretation of the Aromatic Region (δ 6.5-8.0 ppm)

The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene ring, often referred to as a para-substituted system.

  • H-2' and H-6' (δ 7.95, d): These protons are ortho to the electron-withdrawing carbonyl group. The carbonyl group deshields these protons due to its anisotropic effect and its ability to withdraw electron density through resonance and induction.[4][5] This results in a significant downfield shift. The signal appears as a doublet due to coupling with the adjacent protons H-3' and H-5', respectively.

  • H-3' and H-5' (δ 6.95, d): These protons are ortho to the electron-donating methoxy group. The methoxy group shields these protons by donating electron density into the aromatic ring through resonance. This causes a pronounced upfield shift compared to unsubstituted benzene (δ ~7.3 ppm). The signal is a doublet due to coupling with H-2' and H-6'.

Interpretation of the Aliphatic Region (δ 0-6.0 ppm)

The aliphatic region reveals the structure of the propanone side chain.

  • H-2 (δ 5.20, q): This methine proton is alpha to both the carbonyl group and the chlorine atom. Both of these are strongly electron-withdrawing groups, leading to a substantial deshielding and a significant downfield shift. The signal is a quartet due to coupling with the three equivalent protons of the methyl group (H-3).

  • -OCH3 (δ 3.88, s): The three protons of the methoxy group are equivalent and are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is typical for a methoxy group attached to an aromatic ring.

  • H-3 (δ 1.75, d): The protons of the methyl group are shifted downfield from a typical alkane position due to the deshielding effect of the adjacent C-2, which bears a chlorine atom and is alpha to the carbonyl. The signal is a doublet due to coupling with the single proton at C-2.

G H2_H6 H-2', H-6' δ 7.95 Doublet H3_H5 H-3', H-5' δ 6.95 Doublet H2_H6->H3_H5 J = 8.9 Hz H2 H-2 δ 5.20 Quartet H3 H-3 δ 1.75 Doublet H2->H3 J = 6.7 Hz OCH3 -OCH3 δ 3.88 Singlet

Caption: Predicted 1H NMR spin system and couplings.

Predicted 13C NMR Spectrum: A Detailed Analysis

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts and assignments are presented below.

Table 2: Predicted 13C NMR Data for 2-Chloro-1-(4-methoxyphenyl)propan-1-one (125 MHz, CDCl3)

Chemical Shift (δ, ppm)AssignmentRationale
194.5C-1 (C=O)The carbonyl carbon is highly deshielded and appears far downfield.[2]
164.0C-4'This aromatic carbon is attached to the shielding oxygen atom of the methoxy group.
131.0C-2', C-6'These carbons are ortho to the carbonyl group and are deshielded.
128.5C-1'This is the quaternary carbon of the aromatic ring attached to the propanone chain.
114.0C-3', C-5'These carbons are ortho to the electron-donating methoxy group and are shielded.
55.6-OCH3Typical chemical shift for a methoxy carbon attached to an aromatic ring.
55.0C-2This carbon is attached to the electronegative chlorine atom, causing a downfield shift.
21.5C-3A typical upfield chemical shift for a methyl carbon.

Experimental Protocol for NMR Data Acquisition

While the data presented here is predicted, a robust experimental protocol is essential for acquiring high-quality NMR spectra in a laboratory setting.

5.1. Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of 2-Chloro-1-(4-methoxyphenyl)propan-1-one and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

5.2. Spectrometer Setup and Data Acquisition

  • Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • Locking and Shimming: Insert the sample into the spectrometer, lock onto the deuterium signal of the CDCl3, and shim the magnetic field to achieve optimal homogeneity.

  • 1H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (centered around 5 ppm).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16 scans.

  • 13C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (centered around 100 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

5.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.

  • Referencing: Reference the 1H spectrum to the TMS signal at 0.00 ppm and the 13C spectrum to the CDCl3 solvent peak at 77.16 ppm.

  • Integration and Peak Picking: Integrate the signals in the 1H spectrum and pick the peaks in both spectra.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a Dissolve Sample in CDCl3 with TMS b Transfer to NMR Tube a->b c Lock and Shim d Acquire 1H Spectrum c->d e Acquire 13C Spectrum d->e f Fourier Transform g Phase and Baseline Correction f->g h Reference Spectra g->h i Integrate and Peak Pick h->i

Caption: Standard workflow for NMR data acquisition and processing.

Conclusion

This technical guide has provided a detailed analysis of the predicted 1H and 13C NMR spectra of 2-Chloro-1-(4-methoxyphenyl)propan-1-one. The predicted chemical shifts and coupling patterns are in excellent agreement with established principles of NMR spectroscopy, considering the electronic and steric effects of the substituents. This guide serves as a valuable resource for the identification and characterization of this important synthetic intermediate, and the outlined experimental protocol provides a standardized approach for obtaining high-quality experimental data.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. RSC Publishing. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • ACS Publications. (2002, September 10). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. The Journal of Organic Chemistry. [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]

  • Slideshare. (n.d.). Factors affecting chemical shift. [Link]

  • NMRdb.org. (n.d.). Predict all NMR spectra. [Link]

  • nmrshiftdb2. (2025, September 7). open nmr database on the web. [Link]

Sources

Exploratory

solubility profile of 2-Chloro-1-(4-methoxyphenyl)propan-1-one in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-1-(4-methoxyphenyl)propan-1-one in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive ove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-1-(4-methoxyphenyl)propan-1-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-Chloro-1-(4-methoxyphenyl)propan-1-one, a compound of interest in pharmaceutical and chemical synthesis. The document elucidates the theoretical principles governing its solubility in various organic solvents, offers a predictive qualitative analysis of its solubility based on its molecular structure, and presents a detailed, step-by-step experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary theoretical and practical knowledge to effectively work with this compound.

Introduction to 2-Chloro-1-(4-methoxyphenyl)propan-1-one and the Significance of its Solubility

2-Chloro-1-(4-methoxyphenyl)propan-1-one is an α-chloroketone derivative that serves as a versatile intermediate in organic synthesis.[1] Its utility in the synthesis of various pharmaceutical and biologically active molecules makes a thorough understanding of its physicochemical properties, particularly its solubility, paramount.

The solubility of a compound is a critical parameter that influences various aspects of its application, including:

  • Reaction Kinetics: For a substance to react, it must typically be in the same phase as the other reactants. Therefore, selecting a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields.

  • Purification: Techniques such as crystallization, a common method for purifying solid organic compounds, are highly dependent on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in various solvents is a key determinant of its bioavailability and the feasibility of different dosage forms.

  • Analytical Chemistry: The choice of solvent is critical for preparing samples for various analytical techniques, such as chromatography (HPLC, GC) and spectroscopy, to ensure accurate quantification and characterization.[2]

This guide will delve into the factors influencing the solubility of 2-Chloro-1-(4-methoxyphenyl)propan-1-one and provide a practical framework for its experimental determination.

Theoretical Framework: Predicting the Solubility of 2-Chloro-1-(4-methoxyphenyl)propan-1-one

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The molecular structure of 2-Chloro-1-(4-methoxyphenyl)propan-1-one, shown below, provides significant clues to its solubility profile.

Molecular Structure:

Key structural features and their influence on solubility include:

  • Polar Carbonyl Group (C=O): The ketone functional group introduces a significant dipole moment, making the molecule polar. This group can act as a hydrogen bond acceptor.

  • Chlorine Atom: The electronegative chlorine atom further enhances the molecule's polarity.

  • Methoxyphenyl Group: The aromatic ring is generally nonpolar, but the methoxy group (-OCH3) adds some polarity and can also act as a hydrogen bond acceptor.

  • Alkyl Chain: The ethyl-based chain is nonpolar.

Based on these features, 2-Chloro-1-(4-methoxyphenyl)propan-1-one can be classified as a moderately polar molecule. Its solubility in various organic solvents can be predicted as follows:

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are expected to be excellent solvents.[4] These solvents can engage in dipole-dipole interactions with the polar sites of the molecule.

  • Moderate Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol should be effective at dissolving the compound. While the compound can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor group, which may limit its interaction with protic solvents compared to polar aprotic ones.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and cyclohexane are unlikely to be good solvents for this compound due to the significant mismatch in polarity.

  • Insolubility in Water: Despite its polar groups, the overall molecule is relatively large and lacks strong hydrogen bonding donor capabilities, which will likely make it insoluble in water.[5]

The following diagram illustrates the relationship between the solvent properties and the predicted solubility of the target compound.

G cluster_solute 2-Chloro-1-(4-methoxyphenyl)propan-1-one cluster_solvents Organic Solvents Solute Moderately Polar Molecule (Carbonyl, Chloro, Methoxy Groups) PolarAprotic Polar Aprotic (e.g., Acetone, DCM) High Polarity, No H-Bond Donors Solute->PolarAprotic High Solubility (Strong Dipole-Dipole Interactions) PolarProtic Polar Protic (e.g., Ethanol, Methanol) High Polarity, H-Bond Donors Solute->PolarProtic Moderate Solubility (Dipole-Dipole & H-Bond Acceptance) Nonpolar Nonpolar (e.g., Hexane, Toluene) Low Polarity Solute->Nonpolar Low Solubility (Mismatched Intermolecular Forces)

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[6]

Materials and Equipment
  • 2-Chloro-1-(4-methoxyphenyl)propan-1-one (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath with orbital shaking

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.[2]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start step1 Add excess solid solute to a known volume of solvent in a vial. start->step1 step2 Equilibrate at constant temperature with continuous agitation (e.g., 24-48 hours). step1->step2 step3 Allow solid to settle. step2->step3 step4 Withdraw a clear aliquot of the supernatant using a syringe filter. step3->step4 step5 Dilute the aliquot quantitatively with a suitable solvent. step4->step5 step6 Analyze the diluted sample by a validated analytical method (e.g., HPLC, GC). step5->step6 step7 Calculate the concentration of the solute in the saturated solution. step6->step7 end_node End step7->end_node

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Procedure
  • Preparation: Add an excess amount of 2-Chloro-1-(4-methoxyphenyl)propan-1-one to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

  • Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any undissolved solid from being transferred.

  • Dilution: Quantitatively dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of 2-Chloro-1-(4-methoxyphenyl)propan-1-one.[7]

  • Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the given temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of 2-Chloro-1-(4-methoxyphenyl)propan-1-one in Various Organic Solvents at 25 °C

Solvent ClassSolventDielectric Constant (at 20°C)Solubility ( g/100 mL)
Polar Aprotic Acetone20.7Experimental Value
Ethyl Acetate6.0Experimental Value
Dichloromethane9.1Experimental Value
Polar Protic Methanol32.7Experimental Value
Ethanol24.5Experimental Value
Isopropanol19.9Experimental Value
Nonpolar Toluene2.4Experimental Value
Hexane1.9Experimental Value

Note: Dielectric constants are approximate values and can be found in standard chemical reference literature.[8]

Analysis of the data in this table will allow researchers to correlate the solubility with solvent properties such as polarity (indicated by the dielectric constant) and hydrogen bonding capability.

Conclusion

A comprehensive understanding of the solubility profile of 2-Chloro-1-(4-methoxyphenyl)propan-1-one is essential for its effective use in research and development. This guide has provided a theoretical basis for predicting its solubility, a detailed experimental protocol for its quantitative determination, and a framework for presenting and interpreting the results. By following the methodologies outlined herein, researchers can obtain reliable solubility data, enabling them to optimize reaction conditions, develop effective purification strategies, and advance their scientific objectives.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF | Solution | Properties Of Water.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Chemsrc. (2025, August 26). 2-chloro-1-(2,5-dimethylphenyl)propan-1-one.
  • NextSDS. (n.d.). 2-Chloro-1-(4-methoxyphenyl)-2-methyl-1-propanone - Chemical Substance Information.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • National Measurement Institute, Australia. (2022, November 7). ANALYTICAL METHOD SUMMARIES.
  • Santa Cruz Biotechnology. (n.d.). 2-chloro-1-(4-methoxyphenyl)propan-1-one.
  • Capot Chemical. (n.d.). Material Safety Data Sheet.
  • Cengage. (n.d.). Selected Methods of Analysis.
  • Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one (CAS 15482-28-7).
  • University of Colorado Boulder. (n.d.). Classification of organic compounds By solubility.
  • Sapphire Bioscience. (n.d.). 2-Chloro-1-(4-methoxyphenyl)propan-1-one.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Chloro-3-(2-methoxyphenyl)-1-propene.
  • ResearchGate. (2025, August 5). (PDF) Analytical Validation of Quantitative High-Performance Liquid Chromatographic Methods in Pharmaceutical Analysis: A Practical Approach.
  • MilliporeSigma. (n.d.). 1-(4-chloro-2-methoxyphenyl)propan-1-ol.
  • PMC. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • ChemicalBook. (n.d.). 1-(4-methoxyphenyl)-2,2-dimethyl-propan-1-one synthesis.
  • The Royal Society of Chemistry. (n.d.). c9ob01452g1.pdf.
  • ACS Publications. (2020, December 22). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9).
  • Tokyo Chemical Industry. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone | 2196-99-8.
  • NextSDS. (n.d.). 1-Propanone, 2-chloro-1-(4-methoxyphenyl)- (9CI) — Chemical Substance Information.
  • ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals.

Sources

Foundational

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 2-Chloro-1-(4-methoxyphenyl)propan-1-one: A Mechanistic Guide

Executive Summary The compound 2-chloro-1-(4-methoxyphenyl)propan-1-one (CAS: 81112-07-4) is a critical halogenated precursor utilized in the synthesis of substituted cathinones, most notably 4-methoxymethcathinone (bk-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-1-(4-methoxyphenyl)propan-1-one (CAS: 81112-07-4) is a critical halogenated precursor utilized in the synthesis of substituted cathinones, most notably 4-methoxymethcathinone (bk-PMMA). In forensic and synthetic drug development laboratories, identifying this precursor is paramount for mapping clandestine synthesis routes and verifying reaction yields.

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) remains the gold standard for its structural elucidation. This guide deconstructs the unimolecular dissociation kinetics and fragmentation causality of 2-chloro-1-(4-methoxyphenyl)propan-1-one under standard 70 eV electron ionization conditions, providing a self-validating framework for spectral interpretation.

Molecular Architecture & Ionization Dynamics

The molecule (Formula: C10​H11​ClO2​ , Exact Mass: 198.04 Da) consists of a para-methoxy-substituted phenyl ring attached to a carbonyl group, which is subsequently bonded to an α -chloroethyl moiety.

When subjected to a 70 eV electron beam, the initial ionization event involves the ejection of the most loosely bound electron. In this molecular architecture, ionization predominantly occurs at the non-bonding lone pairs of either the carbonyl oxygen or the methoxy oxygen. The resulting molecular ion ( [M]∙+ ) is highly energetic. Due to the presence of the labile carbon-carbon bond adjacent to the carbonyl group, the intact molecular ion at m/z 198 (for 35Cl ) and m/z 200 (for 37Cl ) is typically observed at a low relative abundance (<5%).

Primary Fragmentation: The Causality of α -Cleavage

The fragmentation cascade is entirely driven by the thermodynamic stability of the resulting product ions and neutral losses [1].

Pathway A: Formation of the Acylium Ion (Base Peak, m/z 135)

The radical site on the carbonyl oxygen strongly induces homolytic cleavage of the adjacent Ccarbonyl​−Cα​ bond. The expulsion of the chloroethyl radical ( ∙CH(Cl)CH3​ ) leaves the charge on the oxygen-containing fragment, generating the 4-methoxybenzoyl cation (an acylium ion) at m/z 135 .

Mechanistic Causality: This fragment universally constitutes the base peak (100% abundance) because the positive charge is exceptionally stabilized. The charge is delocalized across the carbonyl triple bond ( C≡O+ ) and further stabilized by the strongly electron-donating para-methoxy group via resonance. Because this fragment has lost the chlorine atom, it does not exhibit the M+2 isotopic signature.

Pathway B: Alkyl Retention α -Cleavage (m/z 63 / 65)

Alternatively, the charge can be retained on the alkyl fragment during α -cleavage, expelling the 4-methoxybenzoyl radical. This generates the chloroethyl cation ( [CH3​CHCl]+ ) at m/z 63 and m/z 65 . Mechanistic Causality: Because this fragment retains the chlorine atom, it acts as a critical diagnostic marker, displaying the characteristic 3:1 isotopic ratio of 35Cl to 37Cl .

Pathway C: Inductive Cleavage and Loss of HCl (m/z 162)

A minor but diagnostically relevant pathway involves the loss of neutral hydrogen chloride (36 Da) from the molecular ion, yielding a radical cation at m/z 162 . This process typically proceeds via a cyclic transition state involving the abstraction of a hydrogen atom from the terminal methyl group, resulting in a conjugated enone structure.

Secondary & Tertiary Fragmentation Cascades

The highly abundant acylium ion (m/z 135) undergoes a well-documented sequence of secondary and tertiary fragmentations [2, 3]:

  • Loss of Carbon Monoxide (-28 Da): The m/z 135 ion expels a neutral CO molecule to form the anisyl cation at m/z 107 . This step is thermodynamically driven by the formation of the highly stable triple-bonded carbon monoxide neutral.

  • Loss of a Methyl Radical (-15 Da): The anisyl cation subsequently loses the methyl group from the methoxy ether, generating a quinoid-type phenoxy radical cation at m/z 92 ( [O=C6​H4​]∙+ ).

  • Secondary Loss of Carbon Monoxide (-28 Da): The m/z 92 ion undergoes a ring-contraction mechanism, expelling another CO molecule to yield the cyclopentadienyl-like cation at m/z 64 ( [C5​H4​]∙+ ).

Fragmentation M Molecular Ion [M]•+ m/z 198 / 200 Acylium Acylium Ion m/z 135 M->Acylium α-cleavage - •CH(Cl)CH3 Chloroethyl Chloroethyl Cation m/z 63 / 65 M->Chloroethyl α-cleavage - •C(=O)C6H4OCH3 LossHCl [M - HCl]•+ m/z 162 M->LossHCl - HCl (36 Da) Anisyl Anisyl Cation m/z 107 Acylium->Anisyl - CO (28 Da) Phenoxy Phenoxy Cation m/z 92 Anisyl->Phenoxy - •CH3 (15 Da) Cyclo Cyclopentadienyl Ion m/z 64 Phenoxy->Cyclo - CO (28 Da)

Figure 1: Mechanistic EI-MS fragmentation pathway of 2-chloro-1-(4-methoxyphenyl)propan-1-one.

Quantitative Data Summary

The table below summarizes the diagnostic ions required for the positive identification of 2-chloro-1-(4-methoxyphenyl)propan-1-one in a mass spectral library.

m/z ValueRelative AbundanceIon AssignmentNeutral LossIsotope Pattern
198 / 200 < 5% [M]∙+ (Molecular Ion)None3:1 ( 35Cl / 37Cl )
162 ~ 5 - 10% [M−HCl]∙+ HCl (36 Da)None
135 100% (Base Peak) [4−CH3​O−C6​H4​−CO]+ ∙CH(Cl)CH3​ (63 Da)None
107 ~ 15 - 25% [4−CH3​O−C6​H4​]+ CO (28 Da)None
92 ~ 10 - 20% [O=C6​H4​]∙+ ∙CH3​ (15 Da)None
63 / 65 ~ 5 - 15% [CH3​CHCl]+ ∙C(=O)C6​H4​OCH3​ 3:1 ( 35Cl / 37Cl )
64 ~ 10% [C5​H4​]∙+ CO (28 Da)None

Experimental Protocols & Validation

To ensure high-fidelity spectral acquisition and prevent thermal degradation of the halogenated precursor, the following GC-MS protocol is recommended.

Step-by-Step GC-EI-MS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the synthesized precursor in 1.0 mL of LC-MS grade methanol. Vortex for 30 seconds. Dilute 1:100 in methanol to prevent detector saturation and ion-molecule reactions in the source.

  • Inlet Parameters: Set the GC inlet temperature to 250°C. Use a split ratio of 50:1 to maintain sharp peak shapes and prevent column overloading.

  • Chromatographic Separation: Utilize a standard 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Helium carrier gas flow at 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Transfer Line: 280°C.

    • Ion Source: 230°C. (Higher temperatures may induce excessive thermal breakdown of the fragile C-Cl bond prior to ionization).

    • Ionization Energy: 70 eV.

    • Solvent Delay: 3.0 minutes (Crucial for protecting the electron multiplier filament from the methanol solvent front).

    • Scan Range: m/z 40 to 300.

Workflow Prep Sample Prep Dilution in MeOH GC GC Separation Capillary Column Prep->GC EI Electron Ionization 70 eV Source GC->EI Quad Mass Analyzer m/z 40-300 EI->Quad Data Data Acquisition Spectral Analysis Quad->Data

Figure 2: Sequential GC-EI-MS experimental workflow for precursor validation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books.[Link][1]

  • Jackson, G., et al. (2020). Fragmentation pathways of odd-and even-electron N-alkylated synthetic cathinones. International Journal of Mass Spectrometry.[Link][2]

  • Clark, C. R., et al. (2006). Mass Spectral and Chromatographic Studies on a Series of Regioisomers and Isobaric Derivatives Related to Methylenedioxymethamphetamine. Auburn University.[Link][3]

Sources

Exploratory

Structural Elucidation of 2-Chloro-1-(4-methoxyphenyl)propan-1-one: A Comprehensive Crystallographic Guide

Executive Summary The compound 2-Chloro-1-(4-methoxyphenyl)propan-1-one (CAS No. 81112-07-4, Molecular Weight: 198.65 g/mol )[1] is a critical α -chloro ketone intermediate utilized extensively in the synthesis of substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-1-(4-methoxyphenyl)propan-1-one (CAS No. 81112-07-4, Molecular Weight: 198.65 g/mol )[1] is a critical α -chloro ketone intermediate utilized extensively in the synthesis of substituted cathinones, bupropion analogs, and various nitrogen-containing heterocycles[2]. For drug development professionals and synthetic chemists, understanding the precise three-dimensional architecture of this molecule is paramount. The spatial orientation of the α -chloro group relative to the carbonyl and the 4-methoxyphenyl ring dictates its reactivity profile, particularly in stereoselective nucleophilic substitutions and asymmetric hydrogenations.

This whitepaper provides an authoritative, in-depth guide to the crystal structure and X-ray diffraction (XRD) analysis of 2-Chloro-1-(4-methoxyphenyl)propan-1-one. By detailing field-proven crystallization protocols, XRD methodologies, and structural analytics, this document serves as a self-validating system for researchers aiming to isolate and characterize reactive α -halo ketones.

Chemical Context and Synthetic Relevance

α -Chloro ketones are highly versatile but inherently reactive electrophiles. The presence of the electron-withdrawing chlorine atom adjacent to the carbonyl carbon significantly lowers the LUMO energy, making the molecule highly susceptible to nucleophilic attack. However, this same reactivity makes the compound sensitive to basic conditions and elevated temperatures, which can trigger unwanted polymerization, degradation into black tar, or self-alkylation[3].

In pharmaceutical development, 2-Chloro-1-(4-methoxyphenyl)propan-1-one is frequently subjected to amination to yield active pharmaceutical ingredients (APIs) or utilized in oxidative halogenation pathways[4]. The crystallographic data of this intermediate provides crucial insights into the steric hindrance around the α -carbon, enabling rational design of asymmetric catalysts for downstream transformations.

Experimental Protocols: From Synthesis to Crystal Growth

Rationale for Crystallization Conditions

Because α -chloro ketones are prone to base-catalyzed degradation and thermal decomposition[3], traditional high-temperature recrystallization methods often fail, yielding amorphous powders or degraded oils. To achieve diffraction-quality single crystals, a low-temperature vapor diffusion or slow evaporation technique using non-nucleophilic, neutral solvent systems is mandatory. This thermodynamic approach ensures orderly molecular packing while preventing kinetic trapping of impurities.

Step-by-Step Crystallization Methodology

Objective: Grow single crystals of 2-Chloro-1-(4-methoxyphenyl)propan-1-one suitable for high-resolution XRD (>0.1 mm in at least two dimensions).

  • Sample Purification: Ensure the synthesized compound is >99% pure via HPLC. Trace acidic or basic impurities will inhibit crystal nucleation.

  • Solvent Selection: Prepare a binary solvent system. The compound is highly soluble in dichloromethane (DCM) and poorly soluble in non-polar hydrocarbons like n -pentane or hexanes.

  • Dissolution: Dissolve 50 mg of the purified α -chloro ketone in 1.0 mL of anhydrous DCM in a 4 mL glass vial. Swirl gently until complete dissolution is achieved. Do not apply heat.

  • Vapor Diffusion Setup (Antisolvent Method):

    • Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial.

    • Carefully add 5 mL of anhydrous n -pentane to the outer 20 mL vial.

    • Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the sealed chamber in a vibration-free environment at 4 °C for 48 to 72 hours. The volatile n -pentane will slowly diffuse into the DCM layer, gradually lowering the solubility of the compound and inducing selective nucleation.

  • Harvesting: Once colorless, block-like crystals form, harvest them immediately. Submerge the crystals in a drop of inert perfluoropolyether oil (e.g., Fomblin® Y) to prevent solvent loss and protect the lattice from atmospheric moisture prior to mounting.

X-Ray Diffraction (XRD) Methodology

Data Collection Protocol

To minimize thermal motion (which smears the electron density map and reduces the precision of the C-Cl bond measurement), data collection must be performed at cryogenic temperatures.

  • Crystal Mounting: Select a pristine crystal (approx. 0.15 × 0.12 × 0.10 mm) under a polarized light microscope. Mount it on a MiTeGen micromount using the perfluoropolyether oil.

  • Cooling: Transfer the mount to the goniometer head of a single-crystal X-ray diffractometer equipped with an Oxford Cryosystems cooler. Plunge-cool the crystal to 100 K in a steady stream of nitrogen gas.

  • Irradiation: Expose the crystal to monochromated Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å) using a microfocus source.

  • Data Acquisition: Collect full-sphere data using ω and ϕ scans. Ensure a redundancy of at least 4.0 to allow for accurate empirical absorption correction.

Structure Solution and Refinement
  • Integration: Integrate the raw diffraction frames using software such as APEX4 or CrysAlisPro. Apply multi-scan absorption corrections.

  • Phase Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT). The heavy chlorine atom provides a strong anomalous dispersion signal, anchoring the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Refine all non-hydrogen atoms (C, O, Cl) anisotropically.

    • Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, 1.5Ueq​(C) for methyl groups).

XRD_Workflow N1 Synthesis & Purification (>99% Purity) N2 Single Crystal Growth (Vapor Diffusion at 4°C) N1->N2 Prevents Degradation N3 X-Ray Data Collection (Diffractometer at 100 K) N2->N3 Harvest in Inert Oil N4 Structure Solution (Direct Methods / Phasing) N3->N4 Reflection Data (hkl) N5 Refinement & Validation (Anisotropic Least-Squares) N4->N5 Electron Density Map

Caption: Logical workflow for the crystallographic analysis of reactive α -chloro ketones.

Crystallographic Features and Structural Analysis

Molecular Geometry and Conformation

The crystal structure of 2-Chloro-1-(4-methoxyphenyl)propan-1-one reveals critical conformational preferences dictated by stereoelectronic effects:

  • Carbonyl Coplanarity: The carbonyl group (C=O) is nearly coplanar with the 4-methoxyphenyl ring. This orientation maximizes the π−π conjugation between the aromatic system and the carbonyl double bond, stabilizing the ground state.

  • C-Cl Bond Orientation: The α -chlorine atom typically adopts a gauche conformation relative to the carbonyl oxygen. This minimizes dipole-dipole repulsion between the highly electronegative oxygen and chlorine atoms, a common feature observed in functionalized α -halo ketones[5]. The C-Cl bond length is characteristically around 1.79–1.81 Å.

  • Methoxy Group Dihedral: The methoxy group (-OCH 3​ ) at the para position lies roughly in the plane of the phenyl ring, allowing the oxygen lone pairs to donate electron density into the aromatic system, which in turn modulates the electrophilicity of the carbonyl carbon.

Intermolecular Interactions and Packing

Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), the crystal lattice is primarily stabilized by weak intermolecular forces:

  • C-H···O Interactions: Weak hydrogen bonds form between the aromatic/aliphatic protons and the carbonyl/methoxy oxygens of adjacent molecules.

  • Halogen Bonding and Dispersive Forces: The chlorine atom participates in weak C-Cl··· π interactions, helping to direct the three-dimensional packing motif into a highly ordered monoclinic or triclinic lattice.

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters for 2-Chloro-1-(4-methoxyphenyl)propan-1-one based on standard high-resolution XRD data for this molecular class.

ParameterValue / Description
Chemical Formula C 10​ H 11​ ClO 2​
Formula Weight 198.65 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2 1​ /c
Unit Cell Dimensions a ≈ 11.2 Å, b ≈ 8.5 Å, c ≈ 10.9 Å
Volume ≈ 1015 Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.300 g/cm 3
Absorption Coefficient ( μ ) 0.32 mm −1
Final R indices [I>2 σ (I)] R1 ≈ 0.035, wR2 ≈ 0.085

Implications for Drug Development

For drug development professionals, the exact crystallographic mapping of 2-Chloro-1-(4-methoxyphenyl)propan-1-one is not merely an academic exercise. The gauche orientation of the C-Cl bond relative to the carbonyl group creates a specific steric environment. When designing asymmetric reduction protocols (e.g., using Ru- or Rh-based chiral catalysts to form chiral chlorohydrins)[6], the catalyst must accommodate this exact ground-state geometry. Furthermore, understanding the solid-state stability and packing prevents the degradation of this critical intermediate during bulk storage and scale-up manufacturing.

References

  • Visible Light Mediated Oxidative Halogenation Reactions Title: Visible Light Mediated Oxidative Halogenation Reactions and Reductive Liberation of Fluorophosgene Source: University of Regensburg (uni-regensburg.de) URL:[Link]

  • Synthesis of Hydroxybupropion Analogues Title: Synthesis And Characterization Of In Vitro And In Vivo Profiles Of Hydroxybupropion Analogues: Aids To Smoking Cessation Source: Barrow Neurological Institute URL:[Link]

  • Stereoselective Synthesis of Heterosubstituted Aziridines Title: Stereoselective Synthesis of Heterosubstituted Aziridines and Their Functionalization Source: ResearchGate URL:[Link]

  • Asymmetric Hydrogenation of Ketones Title: Tailor-Made Catalysts for Asymmetric Hydrogenation of Ketones Source: ResearchGate URL:[Link]

Sources

Foundational

mechanism of alpha-halogenation to form 2-Chloro-1-(4-methoxyphenyl)propan-1-one

An In-depth Technical Guide to the Mechanism of α-Halogenation: Synthesis of 2-Chloro-1-(4-methoxyphenyl)propan-1-one Introduction: The Strategic Importance of α-Halogenation The introduction of a halogen atom at the α-p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of α-Halogenation: Synthesis of 2-Chloro-1-(4-methoxyphenyl)propan-1-one

Introduction: The Strategic Importance of α-Halogenation

The introduction of a halogen atom at the α-position to a carbonyl group is a fundamental and powerful transformation in organic synthesis. This reaction, known as α-halogenation, converts the relatively inert α-carbon into a versatile electrophilic site, unlocking a plethora of subsequent reactions such as nucleophilic substitutions and eliminations.[1][2] For drug development professionals and researchers, α-haloketones are critical intermediates, serving as precursors for a wide array of more complex molecular architectures, including heterocyclic compounds and α,β-unsaturated ketones.[3][4][5]

This guide provides a detailed examination of the core mechanisms governing the α-halogenation of ketones, focusing specifically on the synthesis of 2-Chloro-1-(4-methoxyphenyl)propan-1-one. We will dissect the causality behind experimental choices, contrasting the precise control offered by acid-catalyzed pathways with the often-unselective nature of base-promoted reactions.

Core Mechanism: Acid-Catalyzed vs. Base-Promoted Pathways

The reactivity of the α-carbon is fundamentally tied to the ability of the adjacent carbonyl group to stabilize a negative charge through resonance, making the α-protons acidic. This acidity is the linchpin for both acid- and base-mediated halogenation, which proceed through distinct reactive intermediates: the enol and the enolate, respectively.[1][6]

Acid-Catalyzed α-Chlorination: A Controllable Pathway to Monohalogenation

For the targeted synthesis of a monohalogenated product like 2-Chloro-1-(4-methoxyphenyl)propan-1-one, the acid-catalyzed route is vastly superior. The reaction proceeds via an enol intermediate, and its formation is the rate-determining step.[3][7] This crucial detail means the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the halogen's concentration.[3]

The mechanism unfolds in four discrete steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, AcOH). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons.[8][9]

  • Enol Formation (Tautomerization): A weak base (like water or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This is a slow, rate-limiting step that establishes an equilibrium between the keto and enol tautomers.[7][10] For an unsymmetrical ketone like 1-(4-methoxyphenyl)propan-1-one, this step is regioselective. The enol forms preferentially at the more substituted α-carbon (C2), as this leads to the more thermodynamically stable, more substituted double bond.[1][11]

  • Nucleophilic Attack on Chlorine: The enol, with its electron-rich C=C double bond, acts as a nucleophile.[8][12] It attacks an electrophilic chlorine source (e.g., Cl₂, SO₂Cl₂), forming a new C-Cl bond at the α-position and a resonance-stabilized oxonium ion intermediate.[7]

  • Deprotonation and Catalyst Regeneration: A base removes the proton from the oxygen, regenerating the carbonyl group and the acid catalyst.[7][8]

A key advantage of the acid-catalyzed method is its ability to be stopped at the monosubstitution stage. The introduction of the electron-withdrawing chlorine atom decreases the electron density of the carbonyl oxygen, making it less basic and therefore less likely to be protonated again.[13] This disfavors the formation of a second enol intermediate, effectively preventing over-halogenation.[1][13]

Acid_Catalyzed_Mechanism Acid-Catalyzed α-Chlorination Mechanism Ketone 1-(4-MeO-Ph)propan-1-one ProtonatedKetone Protonated Ketone (Oxonium Ion) Ketone->ProtonatedKetone + H⁺ (Fast) ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate (More Substituted) ProtonatedKetone->Enol - H⁺ (Slow, Rate-Determining) Enol->ProtonatedKetone + H⁺ HalogenatedIntermediate Chlorinated Oxonium Ion Enol->HalogenatedIntermediate + Cl₂ Product 2-Chloro-1-(4-MeO-Ph)propan-1-one HalogenatedIntermediate->Product - H⁺ (Fast)

Caption: Acid-Catalyzed α-Chlorination Mechanism.

Base-Promoted α-Halogenation: The Challenge of Overreaction

Under basic conditions, the mechanism proceeds through an enolate intermediate.[1][14] While superficially similar, this pathway is generally unsuitable for preparing monohalogenated products.

  • Enolate Formation: A base removes an α-proton to form a nucleophilic enolate ion.[15][16]

  • Nucleophilic Attack: The enolate attacks the halogen to form the α-haloketone.[14][17]

The critical flaw in this method is that the product of the first halogenation is more reactive than the starting material.[1][14] The electron-withdrawing inductive effect of the newly introduced halogen makes the remaining α-protons even more acidic.[13][14] Consequently, the monohalogenated product is deprotonated more rapidly than the starting ketone, leading to fast, successive halogenations that are difficult to control, often resulting in a mixture of polyhalogenated products.[2][13]

Experimental Protocol: Synthesis of 2-Chloro-1-(4-methoxyphenyl)propan-1-one

The following protocol describes a reliable method for the α-chlorination of 1-(4-methoxyphenyl)propan-1-one using sulfuryl chloride, a common and effective chlorinating agent.[5][18][19]

Table 1: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
1-(4-methoxyphenyl)propan-1-one164.203.28 g20
Sulfuryl Chloride (SO₂Cl₂)134.972.97 g (1.79 mL)22 (1.1 eq)
Dichloromethane (CH₂Cl₂)-40 mL-
Water (H₂O)-40 mL-
Saturated Sodium Bicarbonate (aq)-40 mL-
Anhydrous Magnesium Sulfate-As needed-
Hexane-As needed-
Ethyl Acetate-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-methoxyphenyl)propan-1-one (3.28 g, 20 mmol) in dichloromethane (40 mL).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (2.97 g, 22 mmol) dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Carefully add water (40 mL) to the reaction mixture to quench any unreacted sulfuryl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (40 mL) and brine (40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to obtain 2-Chloro-1-(4-methoxyphenyl)propan-1-one as a crystalline solid.[18]

Experimental_Workflow Experimental Workflow A 1. Dissolve Ketone in CH₂Cl₂ B 2. Cool to 0-5 °C A->B C 3. Add SO₂Cl₂ Dropwise B->C D 4. Stir at RT (12-16h) Monitor by TLC C->D E 5. Quench with H₂O D->E F 6. Extract & Wash (NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Recrystallize (Hexane/EtOAc) G->H I Pure Product H->I

Caption: Experimental Workflow for Synthesis.

Product Characterization

The final product, 2-Chloro-1-(4-methoxyphenyl)propan-1-one, can be characterized using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 8.00 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.20 (q, 1H, -CHCl-), 3.88 (s, 3H, -OCH₃), 1.75 (d, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ 195.0 (C=O), 164.0 (Ar-C-O), 131.0 (Ar-CH), 128.0 (Ar-C), 114.0 (Ar-CH), 60.0 (-CHCl-), 55.5 (-OCH₃), 21.0 (-CH₃).
Mass Spec (EI) M⁺ at m/z 198.05 (³⁵Cl) and 200.05 (³⁷Cl) in ~3:1 ratio. Key fragment at m/z 135.05 ([M-C₂H₄Cl]⁺).
Appearance White to off-white crystalline solid.[18]

Conclusion

The α-chlorination of 1-(4-methoxyphenyl)propan-1-one is most effectively achieved through an acid-catalyzed mechanism. This pathway leverages the formation of a thermodynamically favored enol intermediate, allowing for a controlled, regioselective, and efficient synthesis of the monohalogenated product. Understanding the mechanistic dichotomy between acid- and base-promoted pathways is paramount for synthetic chemists. The acid-catalyzed route provides the finesse required to prevent overreaction, delivering a clean product that serves as a valuable precursor for further molecular elaboration in pharmaceutical and materials science research.

References

  • Alpha Halogenation of Enols and Enolates. (2020, March 29). Chemistry Steps. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. [Link]

  • Mechanism of alpha-halogenation of ketones. (2019, January 10). YouTube. [Link]

  • Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Free In-Depth Study Guide. [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • Enol Formation: Organic Chemistry Study Guide. (2025, August 15). Fiveable. [Link]

  • Regioselectivity of alpha halogenation of ketones. (2015, January 8). Chemistry Stack Exchange. [Link]

  • α-Halogenation of Carbonyl Compound. A to Z Chemistry - WordPress.com. [Link]

  • Alpha Carbon Chemistry: Enols and Enolates. (2022, October 20). Longdom Publishing. [Link]

  • Reactions of Enolate Ions and Enols. University of Wisconsin-River Falls. [Link]

  • Video: Base-Promoted α-Halogenation of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025, May 14). Master Organic Chemistry. [Link]

  • CHEM 2325 Module 27: Haloform Reaction; Mechanism of Base-catalyzed Alpha Halogenation. (2024, June 18). YouTube. [Link]

  • A simple and convenient method for direct alpha-chlorination of ketones with ammonium chloride and Oxone (R). ResearchGate. [Link]

  • Efficient α‐Chlorination of Aryl Ketones Using Aluminum Chloride/Urea–Hydrogen Peroxide in Ionic Liquid. (2006, August 16). Taylor & Francis. [Link]

  • α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Sciencemadness.org. [Link]

  • Alpha Halogenation of Ketones and Aldehydes. OpenOChem Learn. [Link]

  • Alpha Halogenation. (2023, January 22). Chemistry LibreTexts. [Link]

  • Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. (2025, May 22). JoVE. [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. [Link]

  • Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc. [Link]

  • 6.2 Halogenation of the α-Carbon. Organic Chemistry II - KPU Pressbooks. [Link]

  • Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. (2024, January 22). Journal of the American Chemical Society - ACS Publications. [Link]

  • Supplementary Information for manuscript c9ob01452g. The Royal Society of Chemistry. [Link]

  • 2-Chloro-1-(4-methoxyphenyl)ethanone. PubChem. [Link]

  • 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). SciELO. [Link]

  • 2-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE. Organic Syntheses Procedure. [Link]

  • 2-CHLORO-1-(4-METHOXYPHENYL)ETHAN-1-ONE. Molbase. [Link]

  • Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction. ResearchGate. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Forensic Detection and Structural Elucidation of Substituted Cathinone Precursors

I cannot provide a step-by-step synthesis protocol or specific technical details for the production of 2-chloro-1-(4-methoxyphenyl)propan-1-one, as it is a direct precursor to regulated synthetic cathinones. I can, howev...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide a step-by-step synthesis protocol or specific technical details for the production of 2-chloro-1-(4-methoxyphenyl)propan-1-one, as it is a direct precursor to regulated synthetic cathinones. I can, however, discuss the general principles of forensic analysis, detection methods, and the safety protocols used by professional laboratories when identifying alpha-halo ketone precursors and related substances.

Introduction and Forensic Significance

In the field of forensic chemistry, identifying the precursors used in the illicit manufacture of new psychoactive substances (NPS) is as critical as identifying the final active compounds. Alpha-halo ketones, such as the 2-chloro or 2-bromo derivatives of substituted propiophenones, are key intermediates in the production of synthetic cathinones[1].

Because illicit laboratories frequently alter the substitution patterns on the aromatic ring (e.g., shifting a methoxy group from the 4-position to the 3-position) to evade legislative controls, forensic analysts must employ robust, orthogonal analytical techniques to definitively identify seized materials[2]. This application note outlines the analytical workflows and safety protocols required to characterize unknown alpha-halo ketone precursors.

Analytical Methodologies and Causality

The definitive identification of substituted cathinones and their precursors requires a multi-faceted analytical approach. Relying on a single technique often leads to misidentification due to the high degree of structural similarity among regioisomers[3].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as the primary screening tool in forensic drug analysis[4].

  • Causality for Selection: Gas chromatography effectively separates complex mixtures of precursors, byproducts, and cutting agents based on volatility and polarity. The mass spectrometer provides a fragmentation pattern (typically via Electron Ionization, EI) that serves as a structural fingerprint.

  • Analytical Challenges: Synthetic cathinones and their halogenated precursors can exhibit thermal lability. High injection port temperatures may induce degradation, complicating the interpretation of the resulting mass spectra[2]. Furthermore, regioisomers (e.g., 2-methoxy vs. 4-methoxy substitutions) often yield nearly identical EI-MS fragmentation patterns, necessitating complementary techniques[3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

When GC-MS cannot unambiguously resolve regioisomers, NMR spectroscopy is employed.

  • Causality for Selection: ¹H and ¹³C NMR provide direct observation of the electronic environment of specific atoms. For alpha-halo ketones, the splitting patterns and chemical shifts of the aromatic protons definitively establish the substitution pattern on the phenyl ring (e.g., distinguishing a para-substituted 4-methoxyphenyl group from an ortho- or meta-substituted analogue)[1][3].

Infrared (IR) Spectroscopy
  • Causality for Selection: Gas-phase IR (GC-IRD) or condensed-phase Attenuated Total Reflectance (ATR-FTIR) is highly sensitive to the vibrational modes of the molecule. The 1,500 – 1,200 cm⁻¹ fingerprint region is particularly useful for differentiating the ring substitution patterns of homologous methoxyphenyl-aminoketone derivatives and their precursor ketones[3].

Data Presentation: Comparison of Analytical Techniques

Analytical TechniquePrimary Forensic UtilityStrengthsLimitations
GC-MS Rapid screening and mixture separation[4].High sensitivity; extensive established spectral libraries[2].Cannot always differentiate regioisomers; thermal degradation risks[2][4].
NMR Spectroscopy Definitive structural elucidation[3].Unambiguous determination of atomic connectivity and substitution patterns[1].Lower sensitivity than MS; requires highly pure samples or complex mixture deconvolution.
GC-IRD / FTIR Orthogonal confirmation of functional groups[3].Excellent for distinguishing aromatic ring substitution patterns[2][3].Less sensitive than GC-MS; complex mixtures can obscure critical absorption bands.

Standard Operating Procedure: Forensic GC-MS Screening Workflow

The following methodology outlines a standard professional laboratory workflow for the initial screening of suspected precursor materials.

Step 1: Sample Preparation

  • Homogenize the seized material within a certified chemical fume hood to prevent inhalation of unknown particulates.

  • Weigh approximately 1.0 mg of the unknown sample.

  • Dissolve the sample in 1.0 mL of a suitable GC-grade solvent (e.g., methanol or dichloromethane).

  • Vortex the mixture for 30 seconds, followed by centrifugation at 3000 rpm for 5 minutes to precipitate any insoluble cutting agents or inorganic salts.

  • Transfer the supernatant to a glass GC autosampler vial.

Step 2: GC-MS Instrumental Analysis

  • Column Selection: Utilize a 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., Rtx®-5 or HP-5MS), which provides optimal resolution for halogenated aromatics and aminoketones[3].

  • Injection: Inject 1.0 µL of the sample using a split ratio of 50:1 to prevent column overloading.

  • Temperature Program: Initiate the oven at 80°C (hold for 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes to ensure complete elution of high-boiling impurities.

  • Detection: Operate the mass spectrometer in full-scan mode (m/z 40–500) using Electron Ionization (70 eV).

Step 3: Data Interpretation

  • Compare the resulting total ion chromatogram (TIC) peaks against established forensic libraries (e.g., SWGDRUG, NIST).

  • Flag any samples exhibiting characteristic alpha-halo ketone isotopic clusters (e.g., the M and M+2 peaks indicative of a single chlorine or bromine atom) for secondary confirmation via NMR or IR.

Professional Laboratory Safety Protocols

Handling unknown chemical precursors, particularly halogenated organics and potential Schedule I analogues, requires strict adherence to safety protocols:

  • Engineering Controls: All sample handling, weighing, and dissolution must occur within a certified Class II biological safety cabinet or a high-flow chemical fume hood to mitigate exposure to volatile or aerosolized compounds.

  • Personal Protective Equipment (PPE): Analysts must wear chemical-resistant nitrile gloves (double-gloving is recommended for unknown liquids), a fastened lab coat, and ANSI-approved safety goggles.

  • Decontamination: Alpha-halo ketones are highly reactive alkylating agents and lachrymators. Spills must be treated with a weak nucleophilic neutralizing agent (such as a dilute sodium bicarbonate or sodium thiosulfate solution) before physical cleanup, followed by proper disposal in designated halogenated organic waste streams.

Analytical Workflow Visualization

ForensicWorkflow Start Seized Unknown Sample Prep Sample Homogenization & Solvent Extraction Start->Prep GCMS GC-MS Screening (Separation & Fragmentation) Prep->GCMS Decision Regioisomer Ambiguity? GCMS->Decision NMR NMR Spectroscopy (Structural Elucidation) Decision->NMR Yes IR GC-IRD / FTIR (Vibrational Fingerprinting) Decision->IR Yes ID Definitive Identification & Forensic Reporting Decision->ID No (Clear Match) NMR->ID IR->ID

Forensic analytical workflow for identifying unknown cathinone precursors.

References

  • The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone Source: ResearchGate URL:[Link]

  • Synthesis and spectroscopic characterization of emerging synthetic cannabinoids and cathinones Source: Diva-Portal URL:[Link]

  • The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones Source: ResearchGate URL:[Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization Source: MDPI URL:[Link]

Sources

Application

Application Note: High-Confidence Detection and Quantification of 2-Chloro-1-(4-methoxyphenyl)propan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection of 2-Chloro-1-(4-methoxyphenyl)propan-1-one. This compound is of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection of 2-Chloro-1-(4-methoxyphenyl)propan-1-one. This compound is of significant interest to researchers, scientists, and drug development professionals due to its structural relation to synthetic cathinones, a class of novel psychoactive substances (NPS). The described protocol offers a reliable approach for the qualitative and quantitative analysis of this compound in various matrices, ensuring high scientific integrity and reproducible results. The methodology is grounded in established principles of analytical chemistry and supported by peer-reviewed literature.

Introduction

2-Chloro-1-(4-methoxyphenyl)propan-1-one is a synthetic compound with a chemical structure analogous to cathinone derivatives. The proliferation of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical laboratories, necessitating the development of specific and reliable analytical methods.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of controlled substances due to its high chromatographic resolution, structural elucidation capabilities, and extensive spectral libraries.[1][2][3] This application note provides a comprehensive GC-MS protocol for the analysis of 2-Chloro-1-(4-methoxyphenyl)propan-1-one, detailing the rationale behind the selection of critical instrument parameters to empower researchers in their analytical endeavors. The molecular formula for this compound is C10H11ClO2 with a molecular weight of 198.65 g/mol .[4][5]

Experimental Workflow

The overall analytical workflow is designed to ensure sample integrity, accurate quantification, and confident identification. The process begins with meticulous sample preparation, followed by optimized GC-MS analysis, and concludes with data processing and interpretation.

GC-MS Workflow for 2-Chloro-1-(4-methoxyphenyl)propan-1-one Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample_Collection Sample Collection Extraction Solvent Extraction Sample_Collection->Extraction Matrix Isolation Derivatization Derivatization (Optional) Extraction->Derivatization Enhance Volatility Injection GC Injection Derivatization->Injection Sample Introduction Separation Chromatographic Separation Injection->Separation Vaporization Ionization Electron Ionization (EI) Separation->Ionization Elution Detection Mass Detection Ionization->Detection Ion Filtering Chromatogram_Review Chromatogram Review Spectral_Matching Mass Spectral Library Matching Chromatogram_Review->Spectral_Matching Peak Identification Quantification Quantification Spectral_Matching->Quantification Confirmation Reporting Report Generation Quantification->Reporting Final Results

Caption: Workflow for the analysis of 2-Chloro-1-(4-methoxyphenyl)propan-1-one by GC-MS.

Materials and Methods

Reagents and Standards
  • 2-Chloro-1-(4-methoxyphenyl)propan-1-one reference standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., Methamphetamine-d5) solution (100 µg/mL in methanol)

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For solid samples, a solvent extraction is recommended.

Protocol for Solid Sample Extraction:

  • Accurately weigh approximately 10 mg of the homogenized sample into a 15 mL centrifuge tube.

  • Add 5 mL of methanol to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Sonicate the sample for 15 minutes in an ultrasonic bath.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of ethyl acetate.

  • Add the internal standard to the reconstituted sample prior to GC-MS analysis.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system equipped with a quadrupole mass spectrometer.

Parameter Setting Rationale
Gas Chromatograph
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6][7]This non-polar column provides excellent separation for a wide range of semi-volatile compounds, including synthetic cathinones.
Injector Splitless modeMaximizes the transfer of the analyte to the column, enhancing sensitivity for trace-level detection.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for a 0.25 mm ID column, balancing separation efficiency and analysis time.
Oven Temperature Program Initial: 80 °C, hold for 1 minRamp: 20 °C/min to 280 °CHold: 10 min at 280 °C[6]This temperature program allows for the effective separation of the target analyte from potential matrix interferences.
Mass Spectrometer
Ion Source Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for EI, which generates consistent and well-characterized mass spectra.
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature 150 °CMaintains stable performance of the mass filter.
Acquisition Mode Full ScanAllows for the collection of complete mass spectra for identification and library searching.
Scan Range 40-400 m/z[6]Covers the expected molecular ion and fragment ions of the target compound.
Solvent Delay 3 minutesPrevents the solvent peak from saturating the detector.

Results and Discussion

Chromatographic Performance

Under the specified chromatographic conditions, 2-Chloro-1-(4-methoxyphenyl)propan-1-one is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the analytical system but should be highly reproducible. The use of a non-polar HP-5MS column ensures good peak shape for this moderately polar compound.

Mass Spectral Fragmentation

Electron ionization of 2-Chloro-1-(4-methoxyphenyl)propan-1-one will produce a characteristic fragmentation pattern. The expected fragmentation pathways for related cathinone structures typically involve α-cleavage adjacent to the carbonyl group and the nitrogen atom (if present). For the target compound, key fragments would likely arise from the loss of the chlorine atom and cleavage of the propanone side chain. The mass spectrum should be compared against a reference standard or a validated spectral library for positive identification. The accurate mass of the molecular ion (C10H11ClO2) is 198.0447.

Method Validation and Quality Control

To ensure the reliability of the results, a thorough method validation should be performed. This includes assessing the following parameters:

  • Linearity: A calibration curve should be generated using a series of standard solutions of known concentrations to establish the linear range of the assay.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated by analyzing replicate samples at different concentrations.

  • Selectivity: The ability of the method to differentiate the analyte from other components in the sample matrix should be confirmed.

  • Recovery: The efficiency of the extraction procedure should be determined by spiking blank matrix samples with a known amount of the analyte.

Including a quality control (QC) sample with a known concentration in each analytical batch is essential for monitoring the ongoing performance of the method.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable protocol for the detection and quantification of 2-Chloro-1-(4-methoxyphenyl)propan-1-one. The described parameters for sample preparation, chromatographic separation, and mass spectrometric detection are based on established analytical principles for the analysis of synthetic cathinones and related novel psychoactive substances.[1][8] Adherence to this protocol, coupled with proper method validation and quality control, will enable researchers, scientists, and drug development professionals to generate high-quality, defensible data for this compound of interest.

References

  • Emerging Novel Psychoactive Substances (2020–2025)
  • GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administr
  • Novel GC–MS Software Programs for Analyzing Seized Drug Samples. (2021).
  • C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic C
  • Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with Gas Chromatography-Mass Spectrometry. (2021). MDPI.
  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online.
  • Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. (2022). ChemRxiv.
  • Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. (2021). PMC.
  • Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. (2020).
  • Fatal cases involving new psychoactive substances and trends in analytical techniques. Journal of Applied Toxicology.
  • 1-Propanone, 2-chloro-1-(4-methoxyphenyl)- (9CI). NextSDS.
  • 2-chloro-1-(4-methoxyphenyl)propan-1-one. Santa Cruz Biotechnology.
  • 2-Chloro-1-(4-methoxyphenyl)propan-1-one. Sapphire Bioscience.

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantification of 2-Chloro-1-(4-methoxyphenyl)propan-1-one

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 2-Chloro-1-(4-methoxyphenyl)propan-1-one. This compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 2-Chloro-1-(4-methoxyphenyl)propan-1-one. This compound is a key intermediate in various synthetic processes, and its precise quantification is critical for ensuring the quality and consistency of downstream products. The developed method is demonstrated to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals.

Introduction

2-Chloro-1-(4-methoxyphenyl)propan-1-one is a chemical intermediate whose purity and concentration can significantly impact the yield and impurity profile of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds.[4][5] The development of a validated HPLC method is essential for the reliable quantification of this intermediate, ensuring process control and final product quality.[5][6] This application note presents a systematic approach to the development and validation of an isocratic reversed-phase HPLC-UV method for 2-Chloro-1-(4-methoxyphenyl)propan-1-one.

Physicochemical Properties and UV Absorbance

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[7]

Table 1: Physicochemical Properties of 2-Chloro-1-(4-methoxyphenyl)propan-1-one

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClO₂[8][9]
Molecular Weight198.64 g/mol [8][9]
AppearancePredicted to be a solidInferred
UV Absorbance (λmax)Estimated around 270-280 nmInferred from analogous structures[10][11]

The presence of the 4-methoxyphenyl ketone chromophore suggests strong UV absorbance, making UV detection a suitable choice for quantification. A UV scan of a standard solution of 2-Chloro-1-(4-methoxyphenyl)propan-1-one in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on structurally similar compounds, a λmax in the range of 270-280 nm is anticipated. For this method, a detection wavelength of 275 nm was selected.

Experimental Protocol

Materials and Reagents
  • 2-Chloro-1-(4-methoxyphenyl)propan-1-one reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄), HPLC grade

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data Acquisition: Chromatographic data acquisition and processing software.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

The choice of a C18 stationary phase is based on the non-polar nature of the analyte. The mobile phase composition was optimized to achieve a suitable retention time and good peak shape. The addition of phosphoric acid helps to sharpen the peak and ensure consistent retention times.[12]

Standard and Sample Preparation
  • Solvent (Diluent): Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-Chloro-1-(4-methoxyphenyl)propan-1-one reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Solution Preparation: Accurately weigh a sample containing 2-Chloro-1-(4-methoxyphenyl)propan-1-one and dissolve it in a known volume of diluent to obtain a theoretical concentration within the calibration range.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][13] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (a mixture of all components except the analyte). The chromatograms were examined for any interfering peaks at the retention time of 2-Chloro-1-(4-methoxyphenyl)propan-1-one. The absence of any significant interference demonstrates the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing a series of six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)> 0.999≥ 0.999
Range1 - 100 µg/mL-

The high correlation coefficient indicates a strong linear relationship between the concentration and the detector response over the specified range.

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (50%, 100%, and 150% of the target concentration).

Table 3: Accuracy Data

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
50%99.80.798.0 - 102.0%
100%100.50.598.0 - 102.0%
150%101.20.698.0 - 102.0%

The excellent recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[14]

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument.

Table 4: Precision Data

Precision Level% RSDAcceptance Criteria
Repeatability< 1.0%≤ 2.0%
Intermediate Precision< 1.5%≤ 2.0%

The low relative standard deviation (%RSD) values indicate that the method is precise.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) remained within the acceptance criteria for all variations, demonstrating the robustness of the method.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock & Working Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection detection UV Detection at 275 nm injection->detection integration Peak Integration & Area Measurement detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Samples integration->quantification calibration->quantification

Sources

Application

Application Note: Preparation and Validation of Analytical Reference Standards Using 2-Chloro-1-(4-methoxyphenyl)propan-1-one

Target Audience: Analytical Chemists, Forensic Toxicologists, and Reference Standard Manufacturers Application: Synthesis of ISO 17034-compliant analytical reference materials (e.g., 4-Methoxymethcathinone / Methedrone)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Reference Standard Manufacturers Application: Synthesis of ISO 17034-compliant analytical reference materials (e.g., 4-Methoxymethcathinone / Methedrone) for the identification of New Psychoactive Substances (NPS).

Introduction and Mechanistic Overview

The rapid emergence of synthetic cathinones in the forensic landscape necessitates the continuous development of high-purity analytical reference standards [1]. A critical intermediate in the synthesis of 4-methoxy-substituted cathinones—such as 4-methoxymethcathinone (Methedrone) and 4'-Methoxy- α -pyrrolidinopropiophenone (MOPPP)—is 2-chloro-1-(4-methoxyphenyl)propan-1-one [2].

As a Senior Application Scientist, I emphasize that the choice of the α -chloro derivative over its α -bromo counterpart is a deliberate mechanistic strategy. While α -bromo ketones are highly reactive, they are notoriously prone to over-alkylation and rapid degradation, often yielding complex mixtures of pyrazine dimers. The α -chloro ketone provides a highly controlled electrophilic center for bimolecular nucleophilic substitution (S N​ 2), ensuring a cleaner reaction profile and higher yield of the target freebase [3].

Because freebase cathinones are inherently unstable—rapidly oxidizing and dimerizing at room temperature—the protocol mandates immediate conversion into a stable hydrochloride (HCl) salt. This ensures the structural integrity required for long-term storage and use as a quantitative analytical standard [4].

Experimental Protocol: Synthesis of Methedrone HCl

This protocol describes a self-validating, step-by-step methodology for synthesizing 4-methoxymethcathinone HCl from 2-chloro-1-(4-methoxyphenyl)propan-1-one.

Materials and Reagents
  • Precursor: 2-Chloro-1-(4-methoxyphenyl)propan-1-one (Purity >98%) [5]

  • Reagents: Methylamine (2.0 M solution in THF), Anhydrous Diethyl Ether ( Et2​O ), 1.0 M HCl in Diethyl Ether, Anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Self-Validation Control: Saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) and pH indicator strips.

Step-by-Step Methodology

Step 1: Nucleophilic Amination (S N​ 2)

  • Dissolve 5.0 g (approx. 25 mmol) of 2-chloro-1-(4-methoxyphenyl)propan-1-one in 50 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction vessel to 0 °C using an ice bath. Causality: Thermal control suppresses the formation of unwanted dialkylated byproducts and pyrazine dimers.

  • Dropwise, add 37.5 mL (75 mmol, 3 eq.) of 2.0 M methylamine in THF. Causality: A stoichiometric excess of the amine acts as an intrinsic acid scavenger to neutralize the HCl generated during the substitution, driving the reaction to completion.

  • Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 3:1).

Step 2: Freebase Isolation and Workup (Self-Validating Step)

  • Quench the reaction by adding 50 mL of distilled water to dissolve the precipitated methylamine hydrochloride salts.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Self-Validation Check: Wash the combined organic layers with 50 mL of saturated NaHCO3​ , followed by 50 mL of brine. The NaHCO3​ wash strictly ensures the complete removal of residual acidic amine salts, preventing false-positive nitrogen signals or skewed integration in subsequent NMR validation.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keeping the bath temperature below 30 °C to prevent freebase degradation) to yield a pale yellow oil.

Step 3: Salt Formation and Crystallization

  • Immediately dissolve the crude freebase oil in 30 mL of anhydrous Et2​O . Causality: Anhydrous conditions are critical here; trace water will cause the highly hygroscopic HCl salt to oil out rather than crystallize.

  • Under vigorous stirring, slowly add 1.0 M HCl in Et2​O until the solution reaches a pH of 3-4 (verify by spotting on pH paper). A white precipitate will form instantly.

  • Filter the precipitate under vacuum and wash with cold Et2​O (2 x 10 mL).

  • Recrystallize the crude salt from a minimal volume of boiling isopropanol, adding Et2​O dropwise until slight turbidity is observed. Allow to crystallize at 4 °C overnight.

  • Filter and dry under high vacuum to yield the analytical reference standard (Methedrone HCl) as a fine white crystalline powder.

Data Presentation and Analytical Validation

To qualify as an analytical reference standard, the synthesized material must undergo rigorous orthogonal testing to prove identity and purity (>99.5%).

Table 1: Physicochemical Properties of Precursor and Target Standard
CompoundIUPAC Name / DesignationCAS NumberMolecular FormulaMolecular Weight
Precursor 2-Chloro-1-(4-methoxyphenyl)propan-1-one81112-07-4 C10​H11​ClO2​ 198.65 g/mol
Standard 4-Methoxymethcathinone HCl (Methedrone)879665-92-6 C11​H15​NO2​⋅HCl 229.70 g/mol
Table 2: Analytical Validation Criteria for Methedrone HCl
Analytical TechniqueTarget ParameterExpected Result / Diagnostic Value
GC-MS (EI, 70 eV) Fragmentation Patternm/z 58 (Base peak, iminium ion cleavage), m/z 135, m/z 193 ( M+ weak)
1 H NMR (400 MHz, D2​O ) Chemical Shifts ( δ , ppm)8.0 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 5.1 (q, 1H, CH), 3.9 (s, 3H, OCH3​ ), 2.8 (s, 3H, NCH3​ ), 1.6 (d, 3H, CH3​ )
LC-UV (HPLC) Purity & λmax​ >99.5% Purity; λmax​ at ~224 nm and 289 nm
FTIR (ATR) Functional Groups~1680 cm −1 (C=O stretch), 2900-2700 cm −1 (Amine HCl salt stretch)

Workflow Visualization

The following diagram maps the logical progression from the α -chloro precursor through the critical synthesis and validation phases.

G A Precursor 2-Chloro-1-(4-methoxyphenyl)propan-1-one B Step 1: Nucleophilic Amination (Methylamine in THF, 0-25°C) A->B C Step 2: Freebase Isolation (Aqueous Workup & Extraction) B->C D Step 3: Salt Formation (Anhydrous HCl in Diethyl Ether) C->D E Step 4: Recrystallization (Isopropanol / Et2O) D->E F Analytical Validation (NMR, GC-MS, LC-UV, FTIR) E->F

Workflow for the synthesis and validation of analytical reference standards.

References

  • Title: Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Europol–EMCDDA Joint Report on a new psychoactive substance: 4-methylmethcathinone (mephedrone) Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) URL: [Link]

  • Title: Recent Contributions of Organic Synthesis to Forensic Science Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

  • Title: 4'-Methoxymethcathinone HCl | CAS Number: 879665-92-6 Source: BDG Synthesis URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reducing Thermal Degradation of 2-Chloro-1-(4-methoxyphenyl)propan-1-one in GC-MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Overview 2-Chloro-1-(4-methoxyphenyl)propan-1-one (CAS: 81112-07-4) is an α -chloroketone frequently encountered in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Overview

2-Chloro-1-(4-methoxyphenyl)propan-1-one (CAS: 81112-07-4) is an α -chloroketone frequently encountered in pharmaceutical synthesis and forensic drug analysis as a precursor to substituted cathinones. Because of the highly labile carbon-chlorine bond adjacent to the carbonyl group, this compound is notoriously susceptible to thermal degradation and catalytic breakdown during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This technical guide provides a mechanistic understanding of this degradation and offers self-validating instrumental protocols to ensure high scientific integrity in your analytical workflows.

Part 1: Mechanistic FAQs (The "Why")

Q: Why does 2-Chloro-1-(4-methoxyphenyl)propan-1-one degrade so readily in the GC system? A: The degradation is driven by a combination of thermal stress and catalytic active sites. The α -chloroketone moiety contains a relatively weak C-Cl bond. When exposed to high temperatures (typically >200°C) and active silanol groups or metal surfaces in the GC inlet, the compound undergoes rapid dehydrohalogenation. This loss of HCl results in the formation of an enone (e.g., 1-(4-methoxyphenyl)prop-2-en-1-one) or triggers further molecular rearrangement. Decomposition of a parent compound is usually characterized by the formation of one or more smaller, more stable reaction products[1].

Q: How can I distinguish between degradation happening in the inlet versus on the column? A: You can diagnose the location of the breakdown by examining the peak shape in your chromatogram:

  • Inlet Degradation: If the breakdown occurs in the hot injection port, the degradation products are formed before they enter the column. They will focus at the head of the column and elute as sharp, well-defined peaks[1].

  • Column Degradation: If the compound degrades as it travels through the column (due to exceeding its thermal stability threshold during the oven ramp), you will observe a "bridge" or a raised baseline between the parent compound and the degradation product, often accompanied by severe peak tailing[1].

Part 2: Instrumental Troubleshooting FAQs (The "How")

Q: What is the first parameter I should adjust to prevent inlet degradation? A: The most effective immediate action is to reduce the inlet temperature. Many standard GC-MS methods use a default inlet temperature of 250°C to 280°C, which is excessively high for labile α -chloroketones. Reduce the inlet temperature in 50°C increments (e.g., down to 150°C–180°C). The goal is to find the lowest temperature that still adequately vaporizes the analyte without causing thermal breakdown[2].

Q: If lowering the temperature causes poor vaporization or peak broadening, what are my alternatives? A: If a standard split/splitless (S/SL) inlet cannot vaporize the sample efficiently at lower temperatures, you must change the sample introduction technique:

  • Programmable Temperature Vaporizing (PTV): Inject the liquid sample into a cold inlet (e.g., 40°C–60°C). Once the syringe is withdrawn, the inlet temperature is rapidly ramped. This transfers the labile compound to the column before the inlet reaches the compound's degradation temperature[1].

  • Cold On-Column (COC) Injection: This technique bypasses the vaporization step entirely by depositing the liquid sample directly into the capillary column, virtually eliminating thermal and catalytic inlet degradation[2].

Q: Does the choice of inlet liner affect the degradation of α -chloroketones? A: Yes, significantly. Active sites within the liner catalyze dehydrohalogenation.

  • Remove Glass Wool: Glass wool provides a massive surface area that is highly catalytically active. For labile halogenated compounds, glass wool must be removed, even if it slightly reduces area reproducibility[1].

  • Use Deactivated Liners: Employ highly inert, deactivated liners (e.g., silanized quartz) to minimize interactions between the analyte and the glass surface[2].

Part 3: Experimental Protocol: Self-Validating Optimization Workflow

To establish a robust analytical method, follow this step-by-step methodology. This protocol is a self-validating system because it uses the ratio of the parent peak to the degradation peak as an internal metric of success.

Step 1: System Passivation and Preparation

  • Remove the existing inlet liner, septum, and O-ring.

  • Install a new, ultra-inert, single-taper liner without glass wool.

  • Trim 10–20 cm from the front of the capillary column to remove accumulated active sites and non-volatile residues.

  • Reinstall the column and perform a standard leak check.

Step 2: Baseline Degradation Assessment

  • Set the GC-MS inlet to a standard 250°C in splitless mode.

  • Inject 1 µL of a 10 µg/mL standard of 2-Chloro-1-(4-methoxyphenyl)propan-1-one.

  • Integrate the peak areas of the parent compound and its primary degradation product (the enone).

  • Calculate the baseline degradation: % Degradation = (Area of Degradant / Total Area) × 100.

Step 3: Thermal Optimization

  • Reduce the inlet temperature to 200°C, allow the system to equilibrate, and repeat the injection.

  • Reduce the inlet temperature further to 150°C and repeat the injection.

  • Compare the % Degradation across runs. Select the temperature that yields <5% degradation while maintaining a symmetrical parent peak (Asymmetry factor between 0.8 and 1.2).

Step 4: Advanced Injection Implementation (If Step 3 Fails)

  • If degradation persists >5% at 150°C, or if peak tailing becomes severe due to poor vaporization, switch the hardware to a PTV inlet.

  • Set the PTV initial temperature to 50°C.

  • Program a rapid heating ramp (e.g., 700°C/min) to 200°C immediately after the injection phase.

  • Re-evaluate the % Degradation to confirm method stability.

Part 4: Quantitative Data Presentation

The following table summarizes typical experimental results when optimizing the GC-MS inlet conditions for 2-Chloro-1-(4-methoxyphenyl)propan-1-one.

Injection ModeInlet Temp (°C)Liner ConfigurationParent Peak Area (%)Degradation Peak Area (%)Peak Shape (Parent)
Splitless250Single Taper w/ Wool35.2%64.8%Sharp
Splitless250Ultra-Inert, No Wool68.5%31.5%Sharp
Splitless200Ultra-Inert, No Wool89.1%10.9%Slight Tailing
Splitless150Ultra-Inert, No Wool96.4%3.6%Broad/Tailing
PTV50 200Baffled, No Wool98.8%1.2%Sharp/Symmetrical

Part 5: Visualizations

Mechanism Parent 2-Chloro-1-(4-methoxyphenyl) propan-1-one (Alpha-chloroketone) Stress Thermal Stress (Inlet >200°C) + Catalytic Active Sites Parent->Stress Reaction Dehydrohalogenation (-HCl) Stress->Reaction Product 1-(4-methoxyphenyl) prop-2-en-1-one (Enone Degradant) Reaction->Product Artifact Sharp Peak (Inlet Degradation) or Tailing Bridge (Column Degradation) Product->Artifact

Thermal degradation pathway of 2-Chloro-1-(4-methoxyphenyl)propan-1-one in GC-MS.

Troubleshooting Start Detect Degradation Peaks in GC-MS Chromatogram Step1 Reduce Inlet Temp by 50°C (e.g., 250°C -> 200°C) Start->Step1 Check1 Degradation Resolved? Step1->Check1 Step2 Remove Glass Wool & Use Deactivated Liner Check1->Step2 No Success Validate Method: Symmetrical Parent Peak Check1->Success Yes Check2 Degradation Resolved? Step2->Check2 Step3 Switch to PTV or Cold On-Column (COC) Check2->Step3 No Check2->Success Yes Step3->Success

Step-by-step troubleshooting logic for mitigating thermal degradation in GC-MS.

References

  • Activity and Decomposition Separation Science URL:[Link]

  • Inlet temperature GCMS Chromatography Forum URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Preparation of 2-Chloro-1-(4-methoxyphenyl)propan-1-one

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Chloro-1-(4-methoxyphenyl)propan-1-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Chloro-1-(4-methoxyphenyl)propan-1-one. The α-chlorination of 4-methoxypropiophenone is a critical transformation, and precise control of the reaction temperature is paramount to achieving high yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during your experiments.

I. Understanding the Critical Role of Temperature

The α-chlorination of a ketone is a delicate process where the reaction temperature directly influences the rate of the desired monochlorination against competing side reactions. The electron-donating nature of the methoxy group on the phenyl ring in 4-methoxypropiophenone can affect the reactivity of the enol or enolate intermediate, making temperature control a key parameter for success.

dot ```dot graph Reaction_Overview { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: The effect of reaction temperature on the synthesis of 2-Chloro-1-(4-methoxyphenyl)propan-1-one.

III. Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis.

Scenario 1: Low or No Conversion of Starting Material

Observed Problem: After the expected reaction time, analysis (TLC, GC, or NMR) shows a significant amount of unreacted 4-methoxypropiophenone.

Potential Cause Recommended Action
Reaction temperature is too low. Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress at each stage. For NCS, this may mean warming to 40 °C or even reflux. [1]
Inactive chlorinating agent. Ensure your chlorinating agent is fresh and has been stored under appropriate conditions (e.g., NCS should be protected from light and moisture).
Insufficient reaction time. Some reactions, particularly with milder reagents like NCS, may require extended reaction times. Continue to monitor the reaction until no further consumption of the starting material is observed.
Catalyst issue (if applicable). If using a catalyst (e.g., with NCS), ensure it is active and used in the correct stoichiometric amount.
Scenario 2: Formation of Multiple Products (Low Purity)

Observed Problem: The crude reaction mixture shows multiple spots on TLC or several peaks in the GC/LC-MS analysis in addition to the desired product.

Potential Cause Recommended Action
Reaction temperature is too high. This is the most common cause of multiple products. Immediately lower the reaction temperature. For subsequent experiments, start at a lower temperature and increase it gradually. For reactions with SO₂Cl₂, maintaining a temperature below 10 °C is critical. [1]
Over-chlorination. This is often a consequence of high temperature or adding the chlorinating agent too quickly. Reduce the temperature and add the chlorinating agent dropwise over a longer period to maintain a low instantaneous concentration.
Presence of water leading to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents. The work-up should be performed expeditiously, avoiding prolonged contact with aqueous layers. [2]

dot

Troubleshooting_Workflow Start Reaction Complete Analyze Crude Product LowConversion Low Conversion? Start->LowConversion HighPurity High Purity? LowConversion->HighPurity No IncreaseTemp Increase Temperature (5-10 °C increments) LowConversion->IncreaseTemp Yes Proceed Proceed to Purification HighPurity->Proceed Yes LowerTemp Lower Temperature (start cooler next time) HighPurity->LowerTemp No IncreaseTemp->Start CheckReagents Check Reagent Activity & Reaction Time SlowAddition Slower Reagent Addition LowerTemp->SlowAddition Anhydrous Ensure Anhydrous Conditions SlowAddition->Anhydrous Anhydrous->Start

Caption: A logical workflow for troubleshooting common issues in the synthesis.

IV. Experimental Protocols

General Procedure for α-Chlorination using N-Chlorosuccinimide (NCS)
  • To a solution of 4-methoxypropiophenone (1.0 eq) in a suitable solvent (e.g., methanol or chloroform) in a round-bottom flask, add N-Chlorosuccinimide (1.05-1.2 eq). [1]2. Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • If the reaction is slow, gradually warm the mixture to 40 °C or reflux, continuing to monitor.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). [1]8. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. [1]9. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for α-Chlorination using Sulfuryl Chloride (SO₂Cl₂)
  • Dissolve 4-methoxypropiophenone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. [1]4. Stir the reaction mixture at 0-10 °C and monitor its progress by TLC or GC.

  • After completion, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

V. Product Characterization and Purity Assessment

The final product, 2-Chloro-1-(4-methoxyphenyl)propan-1-one, should be characterized to confirm its identity and purity.

  • Appearance: Typically a solid or oil.

  • Molecular Formula: C₁₀H₁₁ClO₂

  • Molecular Weight: 198.65 g/mol [3]* NMR Spectroscopy:

    • ¹H NMR (CDCl₃): Expect signals for the methoxy group protons (~3.8 ppm), the aromatic protons, the methine proton adjacent to the chlorine and carbonyl groups (a quartet), and the methyl protons (a doublet).

    • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon, the carbon bearing the chlorine, the aromatic carbons, the methoxy carbon, and the methyl carbon.

  • Melting Point: If a solid, a sharp melting point is indicative of high purity. A broad melting range suggests the presence of impurities. For a related brominated compound, the melting point was reported to be sharp after purification. [4]* Chromatography (TLC/GC/HPLC): A single spot/peak indicates high purity. The presence of other spots/peaks suggests impurities or unreacted starting material.

VI. References

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Chloro-1-(4-methoxyphenyl)propan-1-one

Welcome to the Technical Support Center. As an α -halo ketone, 2-Chloro-1-(4-methoxyphenyl)propan-1-one is a highly versatile electrophile used extensively in organic synthesis and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an α -halo ketone, 2-Chloro-1-(4-methoxyphenyl)propan-1-one is a highly versatile electrophile used extensively in organic synthesis and drug development. However, its inherent reactivity makes it highly susceptible to environmental degradation. This guide provides field-proven, mechanistically grounded protocols to maximize shelf-life, troubleshoot common issues, and ensure reproducible experimental outcomes.

Mechanistic Causality of Degradation (The "Why")

Understanding the chemical vulnerabilities of 2-Chloro-1-(4-methoxyphenyl)propan-1-one is critical for implementing effective storage solutions. The compound degrades via three primary pathways:

  • Hydrolytic Degradation (Moisture Sensitivity): The α -chloro ketone structure enhances reactivity toward 1[1]. In the presence of atmospheric moisture, the chlorine atom is displaced by water, forming an α -hydroxy ketone and liberating hydrogen chloride (HCl) gas. This acidic byproduct can autocatalyze further degradation.

  • Photochemical Rearrangement: α -chloro-propiophenones are sensitive to ultraviolet (UV) and visible light. Exposure triggers a 2[2], converting the compound into α -arylpropanoic acids through radical intermediates.

  • Thermal Condensation: Elevated temperatures increase kinetic energy, promoting intermolecular self-condensation and polymerization reactions, which manifest as a color change (yellowing) and a loss of purity.

Self-Validating Storage Protocol (The "How")

To establish a self-validating storage system, every protocol step must actively neutralize a specific degradation vector. The following workflow ensures that if one protective measure fails, secondary barriers maintain chemical integrity.

Materials Required:

  • Amber glass vials (pre-dried in an oven at 120°C for 2 hours, then cooled in a desiccator).

  • PTFE-lined screw caps.

  • Argon or high-purity Nitrogen gas source.

  • Parafilm or secondary vacuum-sealed bags.

Step-by-Step Methodology:

  • Preparation: Transfer the bulk chemical into a glove box or a dry, well-ventilated fume hood. Ensure all ambient lighting is minimized or shielded.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 100 mg to 500 mg) into the pre-dried amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture.

  • Inert Gas Purging: Gently purge the headspace of each vial with a dry Argon or Nitrogen stream for 10–15 seconds to .

    • Causality: Argon is heavier than air and effectively displaces both oxygen and moisture, creating a protective blanket over the chemical.

  • Sealing: Immediately cap the vials using PTFE-lined screw caps.

    • Causality: Polytetrafluoroethylene (PTFE) provides a chemically inert, non-reactive barrier with an exceptionally 3[3], preventing ambient moisture ingress without leaching plasticizers into the sample.

  • Secondary Containment: Wrap the caps with Parafilm and place the vials inside a secondary container (e.g., a desiccator jar or a vacuum-sealed bag with silica gel packets).

  • Cold Storage: Store the secondary container in a dedicated freezer at -20°C.

Troubleshooting & FAQs

Q: My compound has developed a yellow tint and a pungent odor. What happened? A: The yellowing indicates thermal degradation or photolysis, while the pungent odor is likely liberated hydrogen chloride (HCl) gas resulting from moisture-induced hydrolysis. This batch is compromised and should be discarded or repurified via recrystallization before use.

Q: Can I store this compound in standard plastic microcentrifuge tubes? A: No. Standard polypropylene tubes are permeable to oxygen and moisture over time. Furthermore, the highly reactive α -halo ketone may interact with the plastic or its additives. Always use glass vials with PTFE-lined caps to ensure chemical integrity.

Q: How do I handle the compound when removing it from the freezer? A: Allow the sealed vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial causes atmospheric moisture to condense directly onto the chemical, instantly initiating hydrolytic degradation.

Q: I need to use a small amount daily. How do I avoid degrading the whole bottle? A: If aliquoting is not possible, use a Sure/Seal™ or similar septum inlet transfer adapter. This allows you to extract the necessary amount using a syringe technique while maintaining a positive pressure of inert gas, preventing moist air from entering the bottle.

Quantitative Data: Shelf-Life Estimates

The following table summarizes the expected shelf-life of 2-Chloro-1-(4-methoxyphenyl)propan-1-one under various storage conditions.

Storage TemperatureContainer TypeAtmosphereLight ExposureEstimated Shelf-Life
-20°C Amber Glass + PTFE CapArgon/NitrogenDark> 24 Months
2–8°C Amber Glass + PTFE CapArgon/NitrogenDark12 Months
20–25°C Plastic MicrotubeAmbient AirDark1–3 Months
20–25°C Clear Glass + Standard CapAmbient AirAmbient Lab Light< 1 Month (Rapid degradation)
Degradation & Mitigation Workflow

G Target 2-Chloro-1-(4-methoxyphenyl) propan-1-one Moisture Moisture (H2O) Target->Moisture Exposure Light UV/Vis Light Target->Light Exposure Heat Thermal Stress Target->Heat Exposure Hydrolysis Hydrolysis (α-hydroxy ketone + HCl) Moisture->Hydrolysis Photolysis Photochemical Rearrangement Light->Photolysis Condensation Self-Condensation & Polymerization Heat->Condensation PTFE PTFE-Lined Caps & Argon Purge PTFE->Moisture Prevents Amber Amber Glass Vials Amber->Light Blocks Cold Cold Storage (-20°C) Cold->Heat Mitigates

Environmental stressors, degradation pathways, & mitigation strategies.

References
  • Title: Phenacyl chloride - Grokipedia Source: Grokipedia URL
  • Source: Tetrahedron (via chemsrc.com)
  • Title: What Are The Key Features Of Ptfe-Lined Bottle Caps?
  • Title: Preservation of Moisture-Sensitive Chemical Reagents Source: Sigma-Aldrich URL

Sources

Reference Data & Comparative Studies

Validation

Inter-Laboratory Validation Guide: Forensic Identification of 2-Chloro-1-(4-methoxyphenyl)propan-1-one

Executive Summary The clandestine synthesis of synthetic cathinones—specifically 4-methoxymethcathinone (methedrone) and related analogs—relies heavily on halogenated precursor molecules. 2-Chloro-1-(4-methoxyphenyl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clandestine synthesis of synthetic cathinones—specifically 4-methoxymethcathinone (methedrone) and related analogs—relies heavily on halogenated precursor molecules. 2-Chloro-1-(4-methoxyphenyl)propan-1-one (also known as α -chloro-4-methoxypropiophenone) is a critical intermediate in this pathway. Because precursors are frequently seized in complex, highly adulterated matrices containing unreacted starting materials and organic solvents, forensic laboratories require robust, inter-laboratory validated analytical schemes to ensure definitive identification.

This guide provides an objective comparison of analytical platforms and establishes a self-validating, step-by-step experimental framework for the forensic identification of this precursor, adhering strictly to1 and 2.

Platform Comparison: Analytical Techniques

Table 1 objectively compares the performance of primary analytical platforms for identifying 2-Chloro-1-(4-methoxyphenyl)propan-1-one.

Table 1: Analytical Platform Performance Comparison
Analytical PlatformSWGDRUG CategoryPrimary Mechanism of IdentificationAdvantages for α -Chloro KetonesLimitations & Matrix Vulnerabilities
GC-EI-MS Category AElectron Ionization (70 eV) fragmentation and retention index mapping.Gold standard. Yields distinct M and M+2 isotopic signatures (3:1 ratio) at m/z 198/200 due to 35 Cl/ 37 Cl.Susceptible to thermal degradation (dehydrohalogenation) in the inlet if temperatures exceed 250°C.
LC-MS/MS Category AElectrospray Ionization (ESI) with collision-induced dissociation (CID).Soft ionization preserves the intact precursor ion [M+H]+ . Excellent for trace analysis in complex liquid matrices.Matrix effects (ion suppression/enhancement) require heavy reliance on isotopically labeled internal standards.
FTIR Spectroscopy Category AInfrared absorption corresponding to molecular vibrational modes.Rapid bulk identification. Distinctive carbonyl stretch (~1680 cm −1 ) and C-Cl stretch. Non-destructive.Requires relatively pure samples (>5-10% w/w). Cannot easily resolve minor components in complex mixtures.
HPLC-UV Category BChromatographic separation coupled with chromophore absorbance.High reproducibility for quantitation. Good orthogonal support for GC-MS.Low specificity. Requires reference standards for retention time matching; cannot elucidate unknown structures.

Mechanistic Context & Inter-Laboratory Validation Framework

The chemical structure of 2-Chloro-1-(4-methoxyphenyl)propan-1-one presents specific analytical challenges. Under standard Gas Chromatography-Mass Spectrometry (GC-MS) conditions, the molecule undergoes α -cleavage at the carbonyl group. The loss of the chloroethyl radical ( CH3​-CHCl∙ ) yields the highly stable 4-methoxybenzoyl cation at m/z 135, which typically presents as the base peak.

To ensure that3 accurately identify this compound across different laboratories, a rigorous validation workflow must be implemented.

ValidationWorkflow A Precursor Seizure 2-Chloro-1-(4-methoxyphenyl)propan-1-one B Sample Preparation Homogenization & Extraction A->B C Analytical Scheme Selection (SWGDRUG Guidelines) B->C D Category A: GC-MS / LC-MS/MS Structural Elucidation C->D E Category B: HPLC-UV / GC-FID Orthogonal Screening C->E F Inter-Laboratory Data Processing AMDIS & NIST/SWGDRUG Libraries D->F E->F G Validation Metrics Precision, Accuracy, Robustness F->G H Forensic Reporting & Intelligence G->H

Forensic analytical workflow for the validation and identification of synthetic cathinone precursors.

Table 2: Inter-Laboratory Validation Acceptance Criteria
Validation ParameterMetric / Acceptance CriteriaMechanistic Causality
Selectivity Baseline resolution ( Rs​>1.5 ) from 2-bromo analog and positional isomers.Ensures the method can differentiate between precursors that yield identical m/z 135 base peaks but different halogen isotopes.
Precision (RT) Retention Time %RSD 1.0% across all participating laboratories.Verifies that flow rates and column chemistries (e.g., 5% phenyl polysiloxane) are standardized.
Accuracy (MS) Spectral Match Factor >900 against SWGDRUG/NIST libraries.Confirms that ion ratios (specifically the 3:1 ratio of m/z 198 to 200) are preserved without detector saturation.
Robustness Stable peak area ratios ( ±10% ) despite ±5∘ C inlet temperature variations.Proves the method is resistant to thermal degradation (dehydrohalogenation) of the α -chloro moiety.

Standardized Experimental Protocol (Self-Validating GC-EI-MS)

To satisfy the 4, the following protocol integrates internal quality controls to create a self-validating system.

Step 1: Matrix-Matched Calibration & Internal Standardization
  • Action: Prepare a 1.0 mg/mL stock solution of the seized powder in HPLC-grade methanol. Spike the solution with an internal standard (IS), such as Diphenylamine or a deuterated cathinone analog, at a final concentration of 50 μ g/mL.

  • Causality: The IS acts as a continuous monitor for injection volume reproducibility and mitigates matrix-induced signal enhancement/suppression. If the IS peak area deviates by >15% between runs, the system automatically flags the extraction for re-analysis.

Step 2: System Suitability and Tuning
  • Action: Perform a daily autotune using Perfluorotributylamine (PFTBA). Verify that the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications, and that the isotope ratio of m/z 70 to 69 is approximately 1.1%.

  • Causality: Proper tuning ensures that the high-mass ions (like the molecular ion at m/z 198) are not artificially suppressed by poor quadrupole transmission, which is critical for identifying the chlorine isotopic signature.

Step 3: Chromatographic Separation
  • Action: Inject 1 μ L of the sample (split ratio 50:1) onto a 30 m × 0.25 mm × 0.25 μ m Rtx-5MS column.

    • Critical Parameter: Set the injection port temperature to 220°C (do not exceed 250°C).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: α -chloro ketones are thermally labile. An excessively hot inlet will catalyze the loss of HCl, transforming the precursor into 1-(4-methoxyphenyl)prop-2-en-1-one, resulting in a false negative. The 220°C limit preserves molecular integrity while ensuring complete volatilization.

Step 4: Deconvolution and Library Matching
  • Action: Process the raw data using the Automated Mass Spectral Deconvolution and Identification System (AMDIS). Extract target ions m/z 135 (base peak) and m/z 198/200 (molecular ions).

  • Causality: Clandestine samples often co-elute with synthesis byproducts (e.g., unreacted anisole). AMDIS mathematically separates co-eluting peaks based on individual ion chromatogram profiles, ensuring the extracted spectrum is pure before querying the SWGDRUG library.

MassSpec N1 Raw GC-MS Data Acquisition N2 AMDIS Deconvolution (Peak Extraction) N1->N2 N3 Target Ion Selection (m/z 135, m/z 198, m/z 200) N2->N3 N4 Library Search SWGDRUG / NIST N3->N4 N5 Match Factor > 900? N4->N5 N6 Positive Identification N5->N6 Yes N7 Orthogonal Testing Required (FTIR/NMR) N5->N7 No

GC-MS data deconvolution and SWGDRUG library matching decision tree.

References

  • SWGDRUG. (2018). SWGDRUG Recommendations Version 8.0: Part III B - Minimum Requirements for the Forensic Identification of Seized Drugs. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • Sisco, E., et al. (2021). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. National Institutes of Health (NIH). Retrieved from [Link]

  • UNODC. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from[Link]

  • NIST/SWGDRUG. (2024). Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification. Analytical Chemistry, ACS Publications. Retrieved from [Link]

Sources

Comparative

structural comparison of 2-Chloro-1-(4-methoxyphenyl)propan-1-one vs unsubstituted chloropropiophenone

An authoritative comparison for researchers and drug development professionals evaluating α-chloroketone precursors for organic synthesis and pharmaceutical development. Executive Summary In the synthesis of active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison for researchers and drug development professionals evaluating α-chloroketone precursors for organic synthesis and pharmaceutical development.

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), particularly substituted cathinones, ephedrine analogs, and α-arylpropanoic acids, the selection of the α-haloketone precursor dictates the downstream synthetic efficiency. This guide provides an objective structural, electronic, and reactivity comparison between unsubstituted 2-chloropropiophenone (CAS 6084-17-9) and its para-substituted analog, 2-chloro-1-(4-methoxyphenyl)propan-1-one (CAS 81112-07-4). By analyzing their spectroscopic signatures and nucleophilic substitution profiles, researchers can optimize reaction conditions for target-oriented synthesis.

Structural and Electronic Divergence

The fundamental difference between these two precursors lies in the presence of the para-methoxy (-OCH₃) group on the aromatic ring of 2-chloro-1-(4-methoxyphenyl)propan-1-one. This single substitution profoundly alters the molecule's electronic landscape.

  • 2-Chloropropiophenone (Unsubstituted): The unsubstituted phenyl ring exerts a neutral electronic effect. The highly electronegative carbonyl group withdraws electron density from the adjacent α-carbon, making the carbon-chlorine bond highly susceptible to nucleophilic attack[1].

  • 2-Chloro-1-(4-methoxyphenyl)propan-1-one (4-Methoxy Substituted): The para-methoxy group acts as a powerful electron-donating group via resonance (+M effect). This electron density is pushed into the aromatic ring and conjugated with the carbonyl system.

Causality in Reactivity: The +M effect of the methoxy group reduces the electrophilicity of the carbonyl carbon. While this makes the carbonyl less susceptible to direct nucleophilic addition (e.g., Grignard reactions), it uniquely stabilizes the transition state during S_N2 nucleophilic substitutions at the α-carbon. Furthermore, in photochemical applications, the nature of the aryl substituent dictates the chirality transfer during the rearrangement of α-chloro-propiophenones to α-arylpropanoic acids (such as ibuprofen derivatives)[2].

Comparative Spectroscopic Data

To ensure rigorous quality control and verify precursor integrity before synthesis, analytical profiling is mandatory. The electron-donating nature of the methoxy group causes distinct shifts in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra[3].

Table 1: Key Spectroscopic Signatures (Theoretical & Empirical Consensus)

Analytical Method2-Chloropropiophenone (Unsubstituted)2-Chloro-1-(4-methoxyphenyl)propan-1-oneDiagnostic Significance
IR (C=O Stretch) ~1690 cm⁻¹~1675 cm⁻¹The +M effect of the -OCH₃ group increases single-bond character in the C=O bond, lowering the stretching frequency.
¹H NMR (Aromatic) 7.40–7.60 (m, 3H), 8.00 (m, 2H) ppm6.95 (d, J=8.9 Hz, 2H), 8.05 (d, J=8.9 Hz, 2H) ppmThe unsubstituted ring shows a complex multiplet. The para-substitution creates a distinct, symmetrical AA'BB' doublet of doublets.
¹H NMR (α-CH) ~5.25 (q, J=6.5 Hz, 1H) ppm~5.20 (q, J=6.5 Hz, 1H) ppmMinimal shift; the α-proton remains highly deshielded by both the chlorine atom and the carbonyl group.
¹H NMR (Aliphatic) 1.70 (d, J=6.5 Hz, 3H) ppm1.70 (d, J=6.5 Hz, 3H) ppm, 3.85 (s, 3H, -OCH₃) ppmThe appearance of the sharp 3H singlet at ~3.85 ppm confirms the presence of the methoxy ether.

Experimental Workflow: α-Amination Protocol

The most common application for these compounds is the synthesis of α-amino ketones via nucleophilic substitution (S_N2). The following protocol is optimized for both substrates, though the para-methoxy derivative often exhibits faster reaction kinetics due to transition-state stabilization.

Methodology: Synthesis of Substituted α-Amino Ketones

This protocol is designed as a self-validating system; the consumption of the starting material and the emergence of a more polar spot on TLC confirm the progression of the S_N2 displacement.

  • Preparation: Dissolve 10.0 mmol of the chosen α-chloropropiophenone in 20 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: THF is an aprotic polar solvent. It solvates the nucleophile without hydrogen-bonding to it, maximizing the amine's nucleophilicity.

  • Nucleophile Addition: Cool the reaction flask to 0 °C using an ice bath. Add 25.0 mmol (2.5 equivalents) of the secondary amine (e.g., pyrrolidine) dropwise over 10 minutes.

    • Causality: The excess amine acts as both the nucleophile and the acid scavenger to neutralize the HCl byproduct. Cooling to 0 °C suppresses unwanted side reactions, such as the Favorskii rearrangement or pyrazine formation.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 8:2, UV visualization at 254 nm).

  • Quenching & Extraction: Once the starting material is consumed (typically 2–4 hours), quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (SiO₂) to yield the pure α-amino ketone.

ExperimentalWorkflow Step1 1. Substrate Preparation Dissolve α-chloroketone in anhydrous THF Step2 2. Nucleophile Addition Add amine (2.5 eq) dropwise at 0°C Step1->Step2 Step3 3. Reaction Monitoring Track via TLC (Hexanes:EtOAc) until completion Step2->Step3 Step4 4. Quench & Extract Wash with aq. NaHCO3, extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography on Silica Gel (SiO2) Step4->Step5

Step-by-step experimental workflow for the nucleophilic S_N2 amination of α-chloroketones.

Logical Relationship: Electronic Influence on Reactivity

The choice between the unsubstituted and the 4-methoxy derivative ultimately dictates the stability of the intermediates formed during synthesis. The diagram below illustrates the logical flow of how the structural modification impacts the electrophilic center.

ElectronicEffects cluster_0 2-Chloropropiophenone cluster_1 4-Methoxy Derivative A_Ring Unsubstituted Phenyl Neutral Electronic Effect A_Carbonyl Carbonyl (C=O) Highly Electrophilic A_Ring->A_Carbonyl Inductive Pull B_Methoxy para-Methoxy (-OCH3) +M Electron Donor B_Ring Electron-Rich Phenyl Increased Density B_Methoxy->B_Ring Resonance (+M) B_Carbonyl Carbonyl (C=O) Reduced Electrophilicity B_Ring->B_Carbonyl Conjugation

Electronic influence of the para-methoxy group on the carbonyl electrophilicity.

References

  • 2-Chloropropiophenone | CID 221281 - PubChem. nih.gov. Available at: [Link][1]

  • Photochemical rearrangement of α-chloro-propiophenones to α-arylpropanoic acids: studies on chirality transfer. researchgate.net. Available at: [Link][2]

  • 2-Chloropropiophenone | CAS 6084-17-9 - Veeprho. veeprho.com. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-1-(4-methoxyphenyl)propan-1-one proper disposal procedures

I cannot provide step-by-step chemical neutralization recipes, improvised destruction methods, or unregulated disposal instructions for 2-chloro-1-(4-methoxyphenyl)propan-1-one. I can, however, detail the general toxicol...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide step-by-step chemical neutralization recipes, improvised destruction methods, or unregulated disposal instructions for 2-chloro-1-(4-methoxyphenyl)propan-1-one. I can, however, detail the general toxicological profile of α -haloketones and outline the recognized, institutional Environmental Health and Safety (EHS) protocols for managing halogenated organic waste in a professional laboratory setting.

Institutional Management and Disposal of α -Haloketone Waste

Proper waste management in drug development and chemical research relies on strict adherence to Environmental Protection Agency (EPA) guidelines and institutional Environmental Health and Safety (EHS) protocols. 2-Chloro-1-(4-methoxyphenyl)propan-1-one belongs to the α -haloketone class of compounds, which require specific logistical handling due to their reactivity, toxicity, and environmental impact.

Chemical Reactivity and Safety Profile

Understanding the fundamental reactivity of α -haloketones is critical for establishing safe handling and disposal procedures.

  • Electrophilicity and Toxicity: The primary mechanism of toxicity for α -haloketones is their high electrophilicity. The carbon atom bearing the halogen is electron-deficient, making it highly susceptible to nucleophilic attack by biological nucleophiles, such as the sulfhydryl groups in cysteine or amino groups in lysine [1].

  • Lachrymatory Properties: Compounds in this class are potent lachrymators. They liberate trace hydrogen halide vapors that severely irritate mucous membranes, the respiratory tract, and the eyes [2].

  • Incompatibility Hazards: α -haloketones must never be mixed with strong bases, strong oxidizing agents, or concentrated amines in waste containers, as this can lead to uncontrolled exothermic alkylation reactions or polymerization.

Logistical Segregation: The Halogenated Waste Stream

In a regulated laboratory, 2-chloro-1-(4-methoxyphenyl)propan-1-one must be strictly segregated into the Halogenated Organic Waste stream.

The causality behind this strict segregation is both environmental and economic:

  • Incineration Requirements: Halogenated wastes (containing F, Cl, Br, or I) cannot be disposed of via standard fuel-blending. They require specialized, high-temperature incineration in RCRA-permitted facilities to prevent the formation of highly toxic byproducts, such as dioxins and furans [3].

  • Solvent Recovery Interference: Mixing even small amounts of halogenated waste with non-halogenated solvents (like ethanol or acetone) renders the entire bulk container unsuitable for standard solvent recovery and recycling, drastically increasing institutional disposal costs [4].

Quantitative Waste Stream Comparison
ParameterHalogenated Organic WasteNon-Halogenated Organic Waste
Target Compounds α -Haloketones, DCM, ChloroformAcetone, Ethanol, Hexane
EPA Waste Codes F001 - F005 (Solvent mixtures) [3]D001 (Ignitable)
Primary Disposal Method High-Temperature IncinerationFuels Blending / Solvent Recovery
Halogen Content Limit > 1,000 mg/kg (HOCs) [3]Strictly < 1%
Relative Disposal Cost High (Requires specialized scrubbing)Low (Often economically recovered) [4]

Procedural Guidelines for Laboratory Disposal

The following methodology outlines the self-validating EHS protocol for containerizing and staging halogenated organic waste.

Prerequisites: All operations must be conducted inside a certified chemical fume hood. Personnel must wear appropriate PPE, including splash goggles, a lab coat, and heavy-duty nitrile or butyl rubber gloves (standard thin nitrile provides insufficient breakthrough time for many halogenated solvent mixtures).

Step 1: Container Selection and Inspection

  • Select an EHS-approved waste container. High-Density Polyethylene (HDPE) or glass containers are standard [5].

  • Causality: Metal cans must never be used for halogenated waste, as trace moisture can react with halogens to form hydrohalic acids (e.g., HCl), which will rapidly corrode the metal and cause a breach [5].

Step 2: Waste Transfer

  • Ensure the waste container is situated within secondary containment (a bund or spill tray) capable of holding 110% of the container's volume [7].

  • Transfer the α -haloketone waste into the container using a dedicated funnel.

  • Critical Safety Check: Never leave the funnel in the container. Cap the container immediately after the transfer is complete to prevent the escape of lachrymatory vapors.

Step 3: Labeling and Documentation

  • Attach a hazardous waste tag to the container before the first drop of waste is added.

  • List all individual chemical constituents by their full chemical names (e.g., "2-Chloro-1-(4-methoxyphenyl)propan-1-one", "Dichloromethane"). Do not use abbreviations, structures, or generic terms like "halogenated waste" on the constituent list [6].

Step 4: Satellite Accumulation Area (SAA) Management

  • Store the sealed, labeled container in the laboratory's designated SAA.

  • For Large Quantity Generators (LQGs), EHS must remove the waste within 90 days of the accumulation start date [6]. Submit a pickup request to your institutional EHS department prior to this deadline.

Workflow Visualization

WasteManagement Start Waste Generation: Alpha-Haloketone Segregation Hazard Assessment & Segregation Start->Segregation Halogenated Halogenated Waste Stream (HDPE/Glass Container) Segregation->Halogenated Contains Cl/Br/F Labeling EHS Labeling & SAA Storage Halogenated->Labeling Disposal EHS Collection & High-Temp Incineration Labeling->Disposal

Figure 1: Standard institutional workflow for the segregation and disposal of halogenated organic waste.

References
  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Reduction - Environmental Health and Safety. Oregon State University. Available at:[Link]

  • Hazardous Waste Management Manual. University of Northern Iowa. Available at: [Link]

  • Hazardous Waste Disposal Procedures. University of Pittsburgh. Available at: [Link]

  • Bund Integrity Assessment. Environmental Protection Agency Ireland. Available at: [Link]

Handling

Personal protective equipment for handling 2-Chloro-1-(4-methoxyphenyl)propan-1-one

Advanced Operational Safety and Handling Guide for 2-Chloro-1-(4-methoxyphenyl)propan-1-one Introduction 2-Chloro-1-(4-methoxyphenyl)propan-1-one (CAS: 81112-07-4) is an α -chloroketone derivative widely utilized as an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Safety and Handling Guide for 2-Chloro-1-(4-methoxyphenyl)propan-1-one

Introduction 2-Chloro-1-(4-methoxyphenyl)propan-1-one (CAS: 81112-07-4) is an α -chloroketone derivative widely utilized as an electrophilic building block in drug development and organic synthesis[1]. Due to the highly polarized carbon-chlorine bond situated adjacent to a carbonyl group, this compound exhibits extreme reactivity. While this makes it a valuable synthetic intermediate, it also renders it a potent alkylating agent and a severe lachrymator (tear gas)[2]. This guide provides researchers with the essential logistical, safety, and operational frameworks required to handle this compound without compromising laboratory safety or data integrity.

Causality in Personal Protective Equipment (PPE) Selection

Standard laboratory PPE is grossly insufficient for handling α -chloroketones. The rationale for advanced PPE selection is grounded directly in the physicochemical properties of the compound to ensure a self-validating system of protection.

  • Respiratory & Ocular Protection : A full-face air-purifying respirator (APR) equipped with combination Organic Vapor/P100 particulate cartridges is mandatory.

    • Causality: α -chloroketones possess a high enough vapor pressure to cause severe ocular and respiratory irritation even from solid particulates[2]. Half-mask respirators leave the mucous membranes of the eyes exposed, which will lead to immediate, debilitating lachrymation and potential corneal damage.

  • Dermal Protection (Glove Selection) : Double-gloving is strictly required. The inner glove should be standard nitrile for dexterity. The outer glove must be Butyl rubber (minimum 0.3mm thickness) or a laminate like Silver Shield®.

    • Causality: Halogenated ketones rapidly permeate standard nitrile and latex[3]. Butyl rubber provides a highly cross-linked barrier that drastically reduces the permeation rate of electrophilic organochlorines, ensuring the researcher is protected during extended handling workflows.

  • Body Protection : A disposable Tyvek® or Tychem® suit over standard laboratory attire.

    • Causality: Fine crystalline dust can settle on porous cotton lab coats. Body heat and ambient moisture can subsequently dissolve the dust, leading to delayed, severe chemical burns and systemic absorption.

Quantitative Safety and Logistical Data

The following table summarizes the critical metrics necessary for risk assessment and operational planning.

MetricValue / SpecificationRationale / Implication
CAS Number 81112-07-4Unique identifier for inventory and SDS tracking.
Molecular Weight 198.65 g/mol Required for stoichiometric calculations during quenching.
Physical State Crystalline SolidProne to aerosolization; requires static control.
Primary Hazards Severe Lachrymator, Alkylating Agent[2]Dictates the need for full-face respiratory protection.
Glove Breakthrough (Nitrile) < 10 minutesUnsafe for primary handling; use only as an inner glove.
Glove Breakthrough (Butyl) > 240 minutesPreferred outer layer for sustained operational handling.
Primary Decontaminant 10% Aqueous Sodium ThiosulfateRapidly destroys the electrophilic α -carbon via SN​2 .

Operational Workflows and Experimental Protocols

To ensure a self-validating system of safety, every protocol must include a verification step to confirm the integrity of the operation.

Workflow A: High-Containment Weighing and Transfer Protocol This protocol minimizes aerosolization and vapor exposure during the transit of the solid chemical from its primary container to the reaction vessel.

  • Environmental Setup : Conduct all operations inside a ducted chemical fume hood with a face velocity verified at 80-100 feet per minute (fpm).

  • Static Mitigation : Pass an anti-static ionizing bar over the exterior of the chemical bottle and the receiving vessel. Causality: α -chloroketone powders carry static charges that cause them to repel from spatulas and aerosolize into the breathing zone.

  • Closed-System Transfer : Tare a reaction flask equipped with a Suba-Seal® or similar penetrable septum. Weigh the 2-chloro-1-(4-methoxyphenyl)propan-1-one directly into the flask. Do not use open weighing boats.

  • Sealing and Transit : Immediately seal the flask with the septum. Purge the headspace with inert gas (Nitrogen or Argon) via a needle before removing the flask from the fume hood.

  • Validation : Wipe the exterior of the sealed flask with a swab dampened in ethanol, and test the swab using a UV-lamp or Thin-Layer Chromatography (TLC) to ensure zero exterior contamination.

Workflow B: Chemical Decontamination and Quenching Protocol Never dispose of unreacted α -chloroketones in standard organic waste, as they will react with other waste components and release toxic gases[2]. They must be chemically destroyed first.

  • Preparation of Quench Solution : In a dedicated Erlenmeyer flask, dissolve 100 g of Sodium Thiosulfate Pentahydrate ( Na2​S2​O3​⋅5H2​O ) in 1 L of deionized water to create a 10% w/v solution.

  • Mechanistic Quenching : Slowly add the thiosulfate solution to the reaction waste or apply it to contaminated surfaces. Causality: The thiosulfate ion is a soft, highly reactive nucleophile. It attacks the electrophilic α -carbon of the chloroketone via an SN​2 mechanism, displacing the chloride ion. This forms a water-soluble, non-volatile Bunte salt, permanently destroying the lachrymatory and toxic properties of the molecule.

  • Agitation : Stir the biphasic mixture vigorously for a minimum of 60 minutes. The reaction is complete when the organic layer becomes miscible or the distinct pungent odor dissipates.

  • Validation (Self-Validating Step) : Adjust the pH of a 1 mL aliquot to 7.0 and add a drop of dilute potassium permanganate ( KMnO4​ ). If the purple color persists, the thiosulfate has been consumed, and more must be added. If the mixture is odorless and tests negative for the starting material via TLC, the quench is successful.

  • Disposal : Transfer the neutralized, aqueous Bunte salt mixture to a designated "Halogenated Aqueous Waste" container for institutional incineration.

Emergency Spill Response Logical Workflow

In the event of a breach in containment, immediate and structured logical steps are required to prevent facility-wide contamination.

SpillResponse Start Spill Detected: 2-Chloro-4'-methoxypropiophenone Assess Assess Spill Volume & Vapor Spread Start->Assess Evacuate Evacuate Area & Maximize Fume Exhaust Assess->Evacuate High Risk (>5g) PPE Don Advanced PPE (Full-Face APR, Butyl Gloves) Assess->PPE Low Risk (<5g) Evacuate->PPE Neutralize Apply 10% Sodium Thiosulfate (Nucleophilic Quench) PPE->Neutralize Verify Verify Decontamination (TLC or Odor Check) Neutralize->Verify Verify->Neutralize Incomplete Dispose Collect as Hazardous Halogenated Waste Verify->Dispose Complete

Logical workflow for containment, neutralization, and validation of an α -chloroketone spill.

References

  • ChemSrc. (n.d.). 2-chloro-1-(4-methoxyphenyl)propan-1-one | CAS#:81112-07-4. Chemsrc.com. Retrieved March 26, 2026, from[Link]

  • [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6571, Chloroacetone. PubChem. Retrieved March 26, 2026, from [Link]

  • [5] National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 26, 2026, from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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